molecular formula C15H12N6O2S3 B15600999 NCT-504

NCT-504

カタログ番号: B15600999
分子量: 404.5 g/mol
InChIキー: IIEFAIOSYLQBJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine is an aryl sulfide and a thienopyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H12N6O2S3

分子量

404.5 g/mol

IUPAC名

5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3

InChIキー

IIEFAIOSYLQBJX-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NCT-504 in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-504 is a selective, fully efficacious inhibitor of the lipid kinase Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ).[1][2] In the context of neurodegenerative diseases, particularly Huntington's Disease (HD), this compound has demonstrated a significant neuroprotective mechanism of action. By inhibiting PIP4Kγ, this compound modulates the cellular levels of key phosphoinositide signaling lipids, leading to an increase in autophagic flux. This enhancement of the cellular degradation pathway results in the reduction of toxic protein aggregates, such as mutant huntingtin (mHtt), in various cell types, including cortical and striatal neurons.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary molecular target of this compound is the enzyme PIP4Kγ.[1][2] Inhibition of this kinase by this compound initiates a cascade of cellular events that culminate in the clearance of pathogenic protein aggregates. The mechanism can be summarized in two key steps:

  • Modulation of Phosphoinositide Levels: this compound-mediated inhibition of PIP4Kγ leads to a significant increase in the cellular concentrations of three critical phosphoinositide signaling lipids: Phosphatidylinositol-5-Phosphate (PI5P), Phosphatidylinositol-3,5-Bisphosphate (PI(3,5)P2), and Phosphatidylinositol-3-Phosphate (PI3P).[1] These lipids are known positive regulators of autophagy.

  • Enhancement of Autophagic Flux: The elevated levels of these specific phosphoinositides stimulate an increase in productive autophagy.[1] Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. By increasing the rate of autophagic flux, this compound enhances the cell's capacity to clear toxic protein aggregates. In the context of Huntington's Disease, this leads to a reduction in the levels of both full-length mutant huntingtin protein and its aggregated fragments (Htt(exon1)-polyQ).[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effective Concentrations of this compound in Neuronal and Other Cell Models

Cell TypeExperimentThis compound ConcentrationObserved EffectReference
Primary Rodent Cortical NeuronsAutophagy Flux Assay (Dendra2-LC3)500 nM or 1 µMEnhanced rate of Dendra2-LC3 turnover, stimulating autophagy flux for up to 72 hours.[1]
Primary Cortical Mouse NeuronsReduction of Htt(exon1)-Q72Not specified, but effectiveReduced levels of Htt(exon1)-Q72 as measured by western blot.[1]
Primary Cortical NeuronsReduction of Htt(exon1)-Q742.5 µM or 5 µMLowered levels of Htt(exon1)-Q74.[1]
HEK293T CellsReduction of GFP-HTT(exon1)-Q74 aggregates2 µMSuppressed the accumulation of HTT-exon1 aggregates.[1]
293A CellsReduction of wild-type Htt proteinDose-dependentDose-dependent decrease of Htt protein levels.[1]
Mouse Embryonic Fibroblasts (MEFs)Phosphoinositide Level Measurement10 µM (for 12 hours)Increased levels of PI5P, PI(3,5)P2, and PI3P.[1]
Human Patient FibroblastsReduction of full-length mutant HttNot specified, but effectiveReduced full-length huntingtin protein.[1]
Immortalized Striatal Neurons (STHdhQ111)Reduction of full-length mutant HttNot specified, but effectiveReduced full-length huntingtin protein.[1]

Table 2: Impact of this compound on Phosphoinositide Levels in MEF Cells (10 µM for 12 hours)

PhosphoinositideChange in LevelStatistical SignificanceReference
PI5PIncreasedp<0.05[1]
PI(3,5)P2Increasedp<0.01[1]
PI3PIncreasedp<0.05[1]
PI4PModest ReductionStatistically significant in some analyses[1]
PI(4,5)P2No significant changeNot significant[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dendra2-LC3 Autophagy Flux Assay in Primary Neurons

This protocol is for measuring autophagic flux in living neurons using a photoconvertible reporter.

  • Cell Culture and Transfection:

    • Isolate primary mixed cortical neurons from rodent embryos and plate in a poly-L-lysine coated dish.

    • At DIV4 (days in vitro 4), transfect the neurons with a Dendra2-LC3 reporter plasmid.

  • Photoconversion:

    • Prior to treatment, image the cells to measure background red fluorescence.

    • Expose the cells to intense blue light (e.g., 405 nm) to irreversibly convert the Dendra2-LC3 from a green to a red fluorescent state.

  • Treatment:

    • Immediately following photoconversion, treat the neurons with the desired concentrations of this compound (e.g., 500 nM, 1 µM) or a vehicle control (DMSO).

  • Imaging and Analysis:

    • Acquire images of the red fluorescent signal at multiple time points (e.g., 0, 24, 48, 72 hours) post-treatment.

    • Quantify the decrease in red fluorescence intensity over time. A faster decay rate in this compound treated cells compared to control indicates an increased autophagic flux.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Huntingtin Protein Quantification

This assay quantifies the levels of soluble huntingtin protein in cell lysates.

  • Cell Lysis:

    • Harvest cells and lyse them in a suitable buffer to extract total protein.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • In a 384-well low-volume white plate, add a small volume of cell lysate.

    • Prepare a detection buffer containing a pair of antibodies specific for the huntingtin protein, one labeled with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Incubation:

    • Add the antibody-containing detection buffer to the cell lysate in the plate.

    • Incubate the plate at room temperature with gentle shaking to allow for antibody binding to the huntingtin protein.

  • Signal Measurement:

    • Measure the fluorescence emission at two wavelengths (for the donor and acceptor) using a TR-FRET compatible plate reader.

    • The TR-FRET signal is proportional to the amount of huntingtin protein in the sample.

High-Performance Liquid Chromatography (HPLC) for Phosphoinositide Measurement

This method is used to quantify the levels of different phosphoinositide species.

  • Cell Labeling:

    • Culture cells (e.g., MEFs) in a medium containing [3H]-myo-inositol for 48 hours to radiolabel the phosphoinositide pool.

  • Treatment and Lipid Extraction:

    • Treat the labeled cells with this compound or DMSO for the desired duration (e.g., 12 hours).

    • Stop the reaction and extract the lipids from the cells.

  • Deacylation:

    • Deacylate the extracted lipids to generate water-soluble glycerophosphoinositols (groPIs).

  • HPLC Separation:

    • Separate the different groPI species using an anion-exchange HPLC column with a salt gradient.

  • Quantification:

    • Collect fractions from the HPLC and measure the radioactivity of each fraction using a scintillation counter.

    • The amount of radioactivity in the fractions corresponding to specific groPIs reflects the cellular levels of the parent phosphoinositides.

Agarose (B213101) Gel Electrophoresis for Resolving Aggregates (AGERA)

This technique is used to detect high-molecular-weight protein aggregates.

  • Sample Preparation:

    • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Gel Preparation:

    • Cast a 1.5% agarose gel in a Tris-HCl buffer containing 0.1% SDS.

  • Electrophoresis:

    • Load the samples onto the agarose gel and perform electrophoresis at a low voltage.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Probe the membrane with specific antibodies against the protein of interest (e.g., huntingtin).

  • Detection:

    • Visualize the protein bands using a suitable detection method. High-molecular-weight species retained in the gel or at the top of the resolving gel represent aggregated protein.

Mandatory Visualizations

Signaling Pathway of this compound in Neurons

NCT504_Mechanism cluster_drug Pharmacological Intervention cluster_enzyme Target Enzyme cluster_process Cellular Process cluster_outcome Therapeutic Outcome NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI5P PI5P PI35P2 PI(3,5)P2 PI3P PI3P Autophagy Increased Autophagic Flux PI5P->Autophagy Promotes PI35P2->Autophagy Promotes PI3P->Autophagy Promotes mHtt Reduced Mutant Huntingtin Aggregates Autophagy->mHtt Degrades NCT504_Workflow cluster_setup Experimental Setup start Neuronal Cell Model (e.g., Primary Cortical Neurons) treatment Treat with this compound (vs. Vehicle Control) start->treatment hplc Phosphoinositide Profiling (HPLC) treatment->hplc autophagy_assay Autophagy Flux Measurement (Dendra2-LC3 Assay) treatment->autophagy_assay fret Soluble mHtt Quantification (TR-FRET) treatment->fret agera mHtt Aggregate Analysis (AGERA) treatment->agera pi_change Increased PI5P, PI(3,5)P2, PI3P hplc->pi_change autophagy_increase Increased Autophagic Flux autophagy_assay->autophagy_increase mHtt_decrease Decreased Soluble & Aggregated mHtt fret->mHtt_decrease agera->mHtt_decrease

References

The Function of PIP4Kγ in the Brain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ), encoded by the PIP4K2C gene, is a lipid kinase with increasingly recognized importance in brain physiology and pathology.[1][2] While its enzymatic activity is modest compared to other isoforms, its strategic roles in regulating cellular stress responses, protein degradation pathways, and phosphoinositide signaling networks have positioned it as a compelling therapeutic target for neurodegenerative diseases.[3][4] This technical guide provides an in-depth review of the current understanding of PIP4Kγ's function in the brain, its implication in disease, and detailed protocols for its study, tailored for researchers, scientists, and drug development professionals.

Expression and Localization of PIP4Kγ in the Central Nervous System

PIP4Kγ is predominantly expressed in the brain and kidneys.[2][5] Within the brain, its expression is remarkably specific to neuronal populations and is largely absent in glial cells.[5] High levels of PIP4Kγ are found in:

  • Cerebellar Purkinje cells

  • Pyramidal cells of the hippocampus

  • Large neuronal cell types in the cerebral cortex, including pyramidal cells

  • Mitral cells in the olfactory bulb[5][6]

Developmentally, the expression of PIP4Kγ becomes established after the first week of postnatal development in mice, suggesting a role in the function of the mature brain rather than in neurogenesis.[5][6] Subcellularly, PIP4Kγ exhibits a distinct vesicular distribution, pointing towards a specialized function in membrane and vesicle trafficking within these specific neuronal subtypes.[5][6][7]

Core Biochemical and Cellular Functions

Phosphoinositide Metabolism

The canonical enzymatic function of PIP4Kγ is the phosphorylation of Phosphatidylinositol-5-Phosphate (PI5P) to generate Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][2] PI(4,5)P₂ is a critical signaling phospholipid concentrated at the plasma membrane, where it regulates a vast array of processes including synaptic vesicle docking and fusion, endocytosis, and cytoskeletal dynamics.[8][9][10] Although PIP4Kγ contributes to the cellular pool of PI(4,5)P₂, its relatively low kinase activity suggests it may be responsible for generating small, compartmentalized pools of this lipid for specific functions, particularly within the endomembrane system.[4][5]

PIP4K_Metabolism cluster_0 PIP4Kγ Enzymatic Reaction PI5P PI5P PI45P2 PI(4,5)P₂ PI5P->PI45P2 ATP → ADP PIP4K_gamma PIP4Kγ PIP4K_gamma->PI45P2

Caption: Enzymatic conversion of PI5P to PI(4,5)P₂ by PIP4Kγ.

Regulation of Autophagy

One of the most significant functions of PIP4Kγ in the brain is its role as a negative regulator of autophagy.[2] Autophagy is a cellular recycling process critical for clearing misfolded proteins and damaged organelles, a process vital for neuronal health.[11] Genetic knockdown or pharmacological inhibition of PIP4Kγ leads to a significant increase in autophagic flux.[1][2][4] This effect is dependent on the core autophagy gene ATG7.[2]

The pro-autophagic effect of PIP4Kγ inhibition is linked to alterations in the levels of several key phosphoinositides. Following inhibition, cells exhibit elevated levels of PI5P, PI3P, and PI(3,5)P₂, all of which are known to be positive regulators of autophagosome biogenesis and fusion.[1] This suggests that by controlling the levels of its substrate and other related lipids, PIP4Kγ acts as a crucial checkpoint in the autophagy pathway.

Interaction with mTORC1 Signaling

PIP4Kγ is integrated into the mTORC1 signaling network, a central regulator of cell growth and metabolism.[12] PIP4Kγ is a direct substrate of mTORC1. In a self-regulating feedback loop, mTORC1 phosphorylates PIP4Kγ. This interaction is thought to maintain a low, tightly controlled level of mTORC1 activation during periods of nutrient starvation.[12] Overexpression of a phosphorylation-defective mutant of PIP4Kγ enhances basal mTORC1 signaling, whereas a phosphorylation-mimicking mutant decreases it.[12] This suggests PIP4Kγ helps modulate mTORC1 activity, potentially by facilitating its transport to specific cellular locations where it can be activated.[12]

Role in Neurological Disorders and as a Therapeutic Target

The discovery that PIP4Kγ inhibition enhances the clearance of toxic protein aggregates has made it a highly attractive therapeutic target for neurodegenerative diseases.[3][11]

Huntington's Disease (HD)

The most compelling evidence for the therapeutic potential of targeting PIP4Kγ comes from studies on Huntington's disease. HD is characterized by the accumulation of mutant huntingtin (mHtt) protein aggregates.[11] Pharmacological inhibition of PIP4Kγ with selective compounds (e.g., NCT-504) or genetic silencing of the PIP4K2C gene robustly reduces mHtt protein levels and clears aggregates in patient-derived fibroblasts, neuronal cell models, and Drosophila models of HD.[1][2][11] This effect is directly linked to the enhancement of productive autophagy.[1][2] In fruit fly models, silencing PIP4Kγ lessened neuronal damage and improved motor performance, validating it as a druggable target for HD.[1][11]

Alzheimer's and Parkinson's Diseases

The mechanism of action—clearing toxic protein aggregates via autophagy—is not specific to mHtt. This has led to the strong hypothesis that PIP4Kγ inhibitors could be beneficial for other proteinopathies, such as Alzheimer's disease (Aβ and tau aggregates) and Parkinson's disease (α-synuclein aggregates).[11] While direct evidence is still emerging, older studies have noted reduced activity of broader PI kinases in postmortem Alzheimer's brain tissue, suggesting a potential dysregulation of this pathway in the disease.[13][14]

Therapeutic_Hypothesis cluster_0 Pathology & Intervention cluster_1 Cellular Mechanism Disease Neurodegenerative Disease (e.g., Huntington's) Aggregates Toxic Protein Aggregates (e.g., mHtt) Disease->Aggregates Inhibition PIP4Kγ Inhibition (Pharmacological / Genetic) Inhibition->Aggregates Inhibits PIP4K PIP4Kγ Inhibition->PIP4K Autophagy Autophagy PIP4K->Autophagy Negatively Regulates Clearance Aggregate Clearance Autophagy->Clearance Amelioration Amelioration of Pathology Clearance->Amelioration

Caption: Therapeutic hypothesis for targeting PIP4Kγ in neurodegeneration.

Quantitative Data Summary

Quantitative analysis of inhibitor potency and cellular effects is crucial for drug development. The tables below summarize key data from published studies.

Table 1: Potency of Selective PIP4Kγ Inhibitors

Compound Assay Type Target IC₅₀ / K_D Reference
This compound ³²P-ATP/PI5P Incorporation PI5P4Kγ 16 µM [4]
NIH-12848 Radiometric ³²P-ATP/PI5P PI5P4Kγ 2-3 µM [4]
Cmpd-A* Binding Assay PI5P4Kγ 7.1 nM [7]
Cmpd-A* Binding Assay PIP5K1C 230 nM [7]

*Cmpd-A refers to a potent, brain-penetrant inhibitor described in the cited study.

Table 2: Effect of PIP4Kγ Inhibition on Phosphoinositide Levels

Condition Lipid Species Fold Change vs. Control Cell Type Reference
This compound (10 µM, 12 hr) PI5P Increased MEFs [1]
This compound (10 µM, 12 hr) PI(3,5)P₂ Increased MEFs [1]
This compound (10 µM, 12 hr) PI3P Increased MEFs [1]
This compound (10 µM, 12 hr) PI(4,5)P₂ No Significant Change MEFs [1]
shRNA knockdown PI5P Increased MEFs [1]
shRNA knockdown PI(3,5)P₂ Increased MEFs [1]
shRNA knockdown PI3P Increased MEFs [1]

*MEFs: Mouse Embryonic Fibroblasts

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation of PIP4Kγ from Brain Tissue

This protocol is adapted for the isolation of native PIP4Kγ from brain tissue lysates for subsequent analysis by Western blot or kinase assay.[15]

A. Solutions and Reagents:

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM Sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, supplemented with protease inhibitor cocktail and 1 mM PMSF immediately before use.

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • Antibody: Validated anti-PIP4Kγ antibody.

  • Beads: Protein A/G magnetic beads.

B. Procedure:

  • Homogenize fresh or frozen brain tissue (e.g., cortex or cerebellum) in ice-cold Lysis Buffer using a Dounce homogenizer.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Add 2-5 µg of anti-PIP4Kγ antibody to ~1 mg of lysate. Incubate overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Pellet the beads and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, the beads containing the immunoprecipitated PIP4Kγ are ready for analysis.

Protocol 2: In Vitro Kinase Activity Assay

This protocol measures the ability of immunoprecipitated PIP4Kγ to phosphorylate its substrate, PI5P.[12]

A. Solutions and Reagents:

  • Kinase Buffer (1X): 30 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA.

  • Substrate Solution: PI5P mixed with phosphatidylserine (B164497) (PS) carrier lipid (1:5 molar ratio), sonicated to form liposomes. Final PI5P concentration: 200 µM.

  • ATP Mix: Kinase buffer containing cold ATP and [γ-³²P]-ATP (1-5 µCi per reaction).

  • Stop Solution: 1 M HCl.

  • Lipid Extraction Solution: Chloroform:Methanol (1:1 v/v).

B. Procedure:

  • Resuspend the beads from Protocol 1 in 30 µL of Kinase Buffer.

  • Add 10 µL of the PI5P/PS substrate solution to the beads.

  • Initiate the reaction by adding 10 µL of the ATP Mix.

  • Incubate at room temperature for 10-20 minutes with gentle agitation.

  • Terminate the reaction by adding 100 µL of Stop Solution.

  • Add 200 µL of Lipid Extraction Solution, vortex vigorously, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a silica-coated Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., Chloroform/Methanol/Ammonia/Water).

  • Dry the plate and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled PI(4,5)P₂ product.

Kinase_Assay_Workflow start Start: IP'd PIP4Kγ on beads add_substrate Add Substrate: PI5P Liposomes start->add_substrate add_atp Initiate Reaction: Add [γ-³²P]-ATP add_substrate->add_atp incubate Incubate (Room Temp, 10-20 min) add_atp->incubate stop_reaction Stop Reaction (1M HCl) incubate->stop_reaction extract Lipid Extraction (Chloroform:Methanol) stop_reaction->extract tlc Separate Lipids by TLC extract->tlc visualize Visualize Product: Autoradiography tlc->visualize end End: Quantify ³²P-PI(4,5)P₂ visualize->end

Caption: Experimental workflow for a PIP4Kγ in vitro kinase assay.

Conclusion and Future Directions

PIP4Kγ is a neuron-specific lipid kinase that functions as a critical regulator of autophagy and mTORC1 signaling in the brain. Its role in clearing toxic protein aggregates has established it as a promising therapeutic target for Huntington's disease and potentially other neurodegenerative disorders. Future research should focus on developing brain-penetrant and highly selective inhibitors, further elucidating the specific pools of PI(4,5)P₂ regulated by PIP4Kγ at the synapse, and validating its therapeutic potential in a wider range of preclinical models of neurodegeneration. Understanding the precise mechanisms that link PIP4Kγ to the autophagy machinery will be paramount for translating these findings into effective therapies.

References

Unveiling NCT-504: A Technical Guide to a Novel PIP4Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of NCT-504, a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase gamma (PIP4Kγ). This document is intended to serve as a core resource for researchers in neurodegenerative diseases, particularly Huntington's disease, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the 5-phenylthieno[2,3-d]pyrimidine class of compounds. Its discovery stemmed from a high-throughput phenotypic screen aimed at identifying compounds that could reduce the cellular levels of mutant huntingtin (mHtt) protein.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(5-((1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidin-4-yl)benzenesulfonamideN/A
Molecular Formula C15H12N6O2S3[2][3]
Molecular Weight 404.49 g/mol [3]
CAS Number 1222765-97-0[3]
SMILES CN1N=NN=C1SC2=C(C(C3=CC=CC(S(=O)(C)=O)=C3)=CS4)C4=NC=N2[3]
Appearance White to light yellow solid[3]
Solubility Soluble in DMSO (125 mg/mL)[3]
Storage (Powder) -20°C for 3 years[2][3]
Storage (Solvent) -80°C for 6 months; -20°C for 1 month[3]

Mechanism of Action and Signaling Pathway

This compound functions as a selective, allosteric inhibitor of PIP4Kγ.[2][4] PIP4Kγ is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting PIP4Kγ, this compound disrupts this conversion, leading to an accumulation of specific phosphoinositide species within the cell.

The inhibition of PIP4Kγ by this compound results in a significant increase in the cellular levels of PI5P, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), and phosphatidylinositol-3-phosphate (PI3P).[1] This alteration in the cellular phosphoinositide profile is a key event that triggers a downstream signaling cascade culminating in the induction of autophagy.[1] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. In the context of Huntington's disease, the enhanced autophagic flux induced by this compound facilitates the clearance of toxic mutant huntingtin (mHtt) protein aggregates, thereby ameliorating their pathological effects.[1][5]

Caption: this compound inhibits PIP4Kγ, increasing PI levels and inducing autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Mutant Huntingtin (mHtt) Protein Levels by Western Blot

This protocol outlines the procedure for quantifying the reduction of mHtt protein levels in cultured cells following treatment with this compound.

Materials:

  • HEK293T cells

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against huntingtin (e.g., anti-Htt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HEK293T cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Htt antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of mHtt protein.

Western_Blot_Workflow start Start: Cell Culture with this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Htt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify mHtt Levels detection->analysis end End analysis->end

Caption: Workflow for quantifying mHtt protein levels via Western blot.

Autophagy Flux Assay (LC3 Turnover)

This protocol describes the measurement of autophagy flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cultured cells (e.g., MEFs)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents (as in 3.1)

  • Primary antibody against LC3

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle (DMSO). In a parallel set of wells, co-treat with a lysosomal inhibitor for the last few hours of the this compound treatment.

  • Cell Lysis and Protein Quantification: Follow the same procedures as described in the Western blot protocol (3.1).

  • Western Blotting:

    • Perform SDS-PAGE and transfer as described previously.

    • Probe the membrane with a primary antibody against LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Analysis:

    • Quantify the band intensities for LC3-II.

    • Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates enhanced autophagic flux.

Autophagy_Flux_Workflow start Start: Cell Treatment (this compound +/- Lysosomal Inhibitor) lysis Cell Lysis & Protein Quantification start->lysis wb Western Blot for LC3-I/II lysis->wb analysis Analysis: Compare LC3-II levels to determine flux wb->analysis end End analysis->end

Caption: Workflow for assessing autophagic flux via LC3 turnover assay.

In Vitro PIP4Kγ Kinase Assay

This protocol details the procedure for measuring the inhibitory activity of this compound on PIP4Kγ in a cell-free system.

Materials:

  • Recombinant full-length PIP4Kγ

  • PI5P substrate

  • ATP (radiolabeled or for use with a non-radioactive detection method)

  • This compound

  • Kinase reaction buffer

  • Detection reagents (e.g., for ADP-Glo or similar assay)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant PIP4Kγ enzyme, PI5P substrate, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Termination and Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using ADP-Glo) or by measuring the incorporation of radiolabeled phosphate (B84403) into the PI5P substrate.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Summary of Biological Activity

This compound exhibits potent and selective inhibitory activity against PIP4Kγ, leading to a cascade of cellular events beneficial for clearing pathological protein aggregates.

Table 2: Biological Activity of this compound

ParameterValueCell Line/SystemSource
PIP4Kγ IC50 15.8 µMIn vitro kinase assay[2][3]
Effect on mHtt levels ReductionHEK293T, PC12, primary neurons, patient fibroblasts[1]
Effect on Autophagy Increased autophagic fluxMEFs, 293A cells, primary cortical neurons[1]
Effect on Phosphoinositides Increased PI5P, PI(3,5)P2, PI3PMEFs[1]
Cell Viability No significant effect at active concentrationsMEFs[1]

Conclusion

This compound represents a valuable research tool for investigating the role of PIP4Kγ in cellular signaling and neurodegenerative diseases. Its ability to selectively inhibit PIP4Kγ and subsequently enhance the autophagic clearance of mutant huntingtin protein highlights its potential as a lead compound for the development of novel therapeutics for Huntington's disease and other proteinopathies. This technical guide provides a foundational understanding of this compound's properties and the experimental methodologies to further explore its biological functions.

References

The Discovery and Synthesis of NCT-504: A Selective Allosteric Inhibitor of PIP4Kγ

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of NCT-504, a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ). Initially identified through a high-throughput phenotypic screen, this compound emerged from the medicinal chemistry optimization of a 5-phenylthieno[2,3-d]pyrimidine compound series. This document details the mechanism of action of this compound, its effects on phosphoinositide signaling and autophagy, and its potential therapeutic applications, particularly in Huntington's disease. Included are structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Phosphatidylinositol-5-phosphate 4-kinase gamma (PIP4Kγ), encoded by the PIP4K2C gene, is a lipid kinase that plays a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PIP4Kγ activity has been implicated in various diseases, including neurodegenerative disorders like Huntington's disease. This compound was identified as a selective, allosteric inhibitor of PIP4Kγ with the potential to modulate cellular pathways implicated in disease pathogenesis.[1][2] This guide serves as a central resource for understanding the fundamental aspects of this compound, from its discovery to its preclinical evaluation.

Discovery of this compound

This compound was discovered through a high-throughput phenotypic screen designed to identify compounds that could protect cells from the toxic effects of the mutant huntingtin protein (mHtt).[1] This screen led to the identification of a series of 5-phenylthieno[2,3-d]pyrimidine compounds. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and drug-like properties of this series, ultimately yielding this compound as a lead candidate.[1]

Synthesis of this compound

This compound belongs to the 5-phenylthieno[2,3-d]pyrimidine class of compounds. The synthesis of such derivatives typically involves a multi-step process. A generalized synthetic approach is outlined below.

General Synthetic Scheme

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often proceeds via the construction of a substituted thiophene (B33073) ring followed by annulation of the pyrimidine (B1678525) ring. For 5-phenylthieno[2,3-d]pyrimidines, a common strategy involves the reaction of a β-ketoester with a sulfur source and a suitable nitrogen-containing reactant to build the heterocyclic core.

G cluster_synthesis Generalized Synthesis of 5-Phenylthieno[2,3-d]pyrimidine Core Start β-Ketoester + Phenylacetonitrile Gewald Gewald Reaction (Sulfur, Morpholine) Start->Gewald Step 1 Thiophene 2-Amino-3-cyano-4-phenylthiophene Gewald->Thiophene Cyclization Formamide or Formic Acid Thiophene->Cyclization Step 2 Core 4-Amino-5-phenylthieno[2,3-d]pyrimidine Cyclization->Core Modification Further Functionalization (e.g., Sandmeyer reaction, Suzuki coupling) Core->Modification Step 3 Final This compound Analogues Modification->Final G cluster_pathway PIP4Kγ Signaling and Inhibition by this compound NCT504 This compound PIP4Kgamma PIP4Kγ NCT504->PIP4Kgamma inhibits PI45P2 PI(4,5)P2 PIP4Kgamma->PI45P2 produces Other_PIs PI(3,5)P2, PI3P ↑ PIP4Kgamma->Other_PIs indirectly affects PI5P PI5P PI5P->PIP4Kgamma substrate Autophagy Autophagic Flux ↑ Other_PIs->Autophagy Degradation Degradation of mHtt Autophagy->Degradation mHtt Mutant Huntingtin Aggregation mHtt->Degradation targeted by autophagy G cluster_workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, this compound) Incubate Pre-incubate Kinase with this compound Start->Incubate React Initiate Reaction (Add Substrate/ATP) Incubate->React Stop Stop Reaction React->Stop Detect Detect Product Stop->Detect Analyze Data Analysis (Calculate IC₅₀) Detect->Analyze

References

PIP4Kγ as a Therapeutic Target for Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's, are characterized by the progressive loss of neuronal structure and function, often linked to the accumulation of toxic protein aggregates. Emerging evidence points to Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase gamma (PIP4Kγ), a lipid kinase encoded by the PIP4K2C gene, as a promising therapeutic target. Inhibition of PIP4Kγ has been shown to enhance the clearance of mutant huntingtin (mHtt) protein by upregulating autophagy, a cellular recycling process. This technical guide provides an in-depth overview of the core biology of PIP4Kγ, its role in neurodegeneration-related signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols for its investigation. The aim is to equip researchers and drug development professionals with the critical information needed to explore PIP4Kγ as a novel therapeutic intervention point for these devastating disorders.

Introduction to PIP4Kγ

PIP4Kγ is a member of the phosphatidylinositol-5-phosphate 4-kinase family that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2]. While PI(4,5)P2 is a crucial signaling lipid involved in numerous cellular processes, the pathway mediated by PIP4Kγ represents a minor route for its synthesis[3]. PIP4Kγ is expressed in various tissues, with notable localization in the brain[1]. Its role in cellular signaling is complex, with described functions in vesicle trafficking and the modulation of the mTOR signaling pathway[1][2]. Recent studies have highlighted that pharmacological or genetic inhibition of PIP4Kγ can effectively reduce the levels of toxic protein aggregates associated with neurodegenerative diseases, primarily by enhancing autophagic flux[1][2]. This has positioned PIP4Kγ as a "druggable" target for conditions like Huntington's disease and potentially other proteinopathies such as Alzheimer's and Parkinson's diseases[1][2][4].

PIP4Kγ Signaling in Neurodegeneration

The therapeutic potential of targeting PIP4Kγ in neurodegeneration stems from its ability to modulate cellular phosphoinositide levels, which in turn regulates autophagy.

PIP4Kγ, Phosphoinositide Metabolism, and Autophagy

Inhibition of PIP4Kγ leads to a complex rearrangement of the cellular phosphoinositide landscape. While the direct enzymatic reaction involves the conversion of PI5P to PI(4,5)P2, studies have shown that long-term inhibition or knockdown of PIP4Kγ results in an elevation of PI5P, PI(3,5)P2, and PI3P, without significantly altering the total cellular pool of PI(4,5)P2[1]. It is hypothesized that these changes in specific phosphoinositide species are key to the upregulation of autophagy[1][4]. Both PI3P and PI(3,5)P2 are known to be critical for different stages of the autophagic process, from autophagosome formation to lysosomal fusion[3][5]. The enhanced autophagic flux facilitates the degradation of misfolded and aggregated proteins, such as mutant huntingtin[1][2].

dot

PIP4K_Autophagy_Pathway cluster_inhibition Therapeutic Intervention cluster_kinase Kinase Activity cluster_pi_changes Phosphoinositide Remodeling cluster_autophagy Cellular Process Inhibitors PIP4Kγ Inhibitors (e.g., NCT-504) PIP4Kgamma PIP4Kγ Inhibitors->PIP4Kgamma inhibits PI45P2_direct PI(4,5)P2 PIP4Kgamma->PI45P2_direct phosphorylates PI5P_up ↑ PI5P PIP4Kgamma->PI5P_up inhibition leads to PI5P PI5P PI5P->PIP4Kgamma substrate PI35P2_up ↑ PI(3,5)P2 PI5P_up->PI35P2_up downstream effect PI3P_up ↑ PI3P PI5P_up->PI3P_up downstream effect Autophagy ↑ Autophagic Flux PI35P2_up->Autophagy PI3P_up->Autophagy Protein_Clearance Clearance of Toxic Protein Aggregates (e.g., mHtt) Autophagy->Protein_Clearance

Figure 1: Simplified signaling pathway of PIP4Kγ inhibition leading to enhanced autophagy.

Interaction with the mTORC1 Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and a known inhibitor of autophagy. The relationship between PIP4Kγ and mTORC1 is complex and appears to be context-dependent. Some studies suggest that PIP4Kγ knockdown inhibits mTORC1, while others show that in homozygous knockout mice, mTORC1 activity is elevated[2]. Further research indicates that PIP4Kγ is a substrate for mTORC1 and that the two proteins can associate in a self-regulated feedback loop[6][7][8]. Under starvation conditions, this interaction helps to maintain a low and tightly controlled level of mTORC1 activation[6][7][8]. This intricate relationship suggests that the pro-autophagic effect of PIP4Kγ inhibition may be, in part, mediated through its influence on mTORC1 signaling, although the precise mechanisms are still under investigation.

dot

PIP4K_mTORC1_Pathway cluster_inhibition Intervention mTORC1 mTORC1 PIP4Kgamma PIP4Kγ mTORC1->PIP4Kgamma phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits p70S6K_4EBP1 p70S6K & 4E-BP1 (Protein Synthesis) mTORC1->p70S6K_4EBP1 activates PIP4Kgamma->mTORC1 maintains basal signaling PIP4Kgamma_Inhibitor PIP4Kγ Inhibitor PIP4Kgamma_Inhibitor->PIP4Kgamma

Figure 2: The feedback loop between PIP4Kγ and mTORC1.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of PIP4Kγ inhibition.

Table 1: Effect of PIP4Kγ Inhibition on Mutant Huntingtin (mHtt) Levels

Cell/Animal ModelTreatment/InterventionConcentration/DoseDurationObserved Effect on mHttStatistical SignificanceReference
Human HD Patient Fibroblasts (Q68 & Q45)This compound5 µM12 hoursSignificant reduction in mHtt levelsp < 0.05[2]
Immortalized Striatal Neurons (STHdhQ111)This compound5 µM12 hoursReduction in mHtt levelsNot specified[2]
Neuroblastoma N2a cells (Htt(exon1)-polyQ)This compoundConcentration-dependentNot specifiedReduction in Htt(exon1)-polyQ aggregatesNot specified[2]
Drosophila models of HDGenetic knockdown of PIP4KN/ALifespanAmeliorated neuronal dysfunction and degenerationNot specified[1][2]

Table 2: Effect of PIP4Kγ Inhibition on Phosphoinositide Levels in MEFs

PhosphoinositideInterventionDurationFold Change vs. ControlStatistical SignificanceReference
PI5PshRNA knockdown of PIP4Kγ48 hours~2.5-fold increasep < 0.01[1]
PI(3,5)P2shRNA knockdown of PIP4Kγ48 hours~2-fold increasep < 0.01[1]
PI3PshRNA knockdown of PIP4Kγ48 hours~1.5-fold increasep < 0.05[1]
PI(4,5)P2shRNA knockdown of PIP4Kγ48 hoursNo significant changeNot significant[1]
PI5PThis compound12 hours~2-fold increasep < 0.01[1]
PI(3,5)P2This compound12 hours~1.8-fold increasep < 0.01[1]
PI3PThis compound12 hours~1.5-fold increasep < 0.05[1]

Experimental Protocols

This section provides an overview of key methodologies for studying PIP4Kγ.

In Vitro PIP4Kγ Kinase Assay

This protocol is adapted from generic ADP-Glo™ kinase assay methodologies and can be used to screen for PIP4Kγ inhibitors.

dot

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - PIP4Kγ Enzyme - PI5P Substrate - Kinase Buffer - ATP - Test Compound Start->Reagents Reaction Set up Kinase Reaction: - Add enzyme, substrate, buffer, and test compound to well. - Initiate with ATP. Reagents->Reaction Incubation1 Incubate at Room Temperature Reaction->Incubation1 ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubation1->ADP_Glo Incubation2 Incubate at Room Temperature ADP_Glo->Incubation2 Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubation2->Detection Incubation3 Incubate at Room Temperature Detection->Incubation3 Read Read Luminescence Incubation3->Read End End Read->End

Figure 3: Workflow for an in vitro PIP4Kγ kinase assay.

Methodology:

  • Reagent Preparation:

    • Dilute recombinant human PIP4Kγ enzyme in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the lipid substrate, PI5P, in a suitable buffer.

    • Prepare a solution of ATP at the desired concentration (e.g., 10 µM).

    • Serially dilute test compounds (e.g., this compound) in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the PIP4Kγ enzyme, PI5P substrate, and test compound.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

Immunofluorescence Staining of PIP4Kγ in Primary Neurons

This protocol is adapted from standard immunofluorescence procedures for cultured neurons[9][10][11].

Methodology:

  • Cell Culture and Fixation:

    • Culture primary hippocampal or cortical neurons on poly-D-lysine-coated coverslips.

    • Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for PIP4Kγ, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit), diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a confocal or fluorescence microscope.

Measurement of Phosphoinositide Levels by ³H-inositol Labeling and HPLC

This is a classic and robust method for quantifying the relative abundance of different phosphoinositide species[12][13][14].

Methodology:

  • Metabolic Labeling:

    • Culture cells (e.g., MEFs or primary neurons) in inositol-free medium.

    • Label the cells by incubating them with myo-[³H]inositol for 24-48 hours to allow for its incorporation into phosphoinositides.

  • Lipid Extraction:

    • After experimental treatment (e.g., with a PIP4Kγ inhibitor), terminate the experiment by adding ice-cold perchloric acid.

    • Scrape the cells and perform an acidic lipid extraction using a chloroform/methanol mixture.

  • Deacylation:

    • The extracted lipids are deacylated to generate water-soluble glycerophosphoinositols, which are more amenable to chromatographic separation.

  • HPLC Separation:

    • Separate the deacylated glycerophosphoinositols using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

    • Elute the different species using a salt gradient.

  • Quantification:

    • Collect fractions from the HPLC and measure the radioactivity in each fraction using a scintillation counter.

    • The amount of radioactivity in the peaks corresponding to the different phosphoinositide species is proportional to their relative abundance in the cells.

PIP4Kγ in Other Neurodegenerative Diseases

While the most compelling evidence for PIP4Kγ as a therapeutic target comes from studies on Huntington's disease, its role in other neurodegenerative conditions is an active area of investigation.

  • Alzheimer's Disease: The accumulation of amyloid-beta plaques and hyperphosphorylated tau are hallmarks of Alzheimer's disease. Given that autophagy is a key mechanism for the clearance of these toxic proteins, upregulating this process through PIP4Kγ inhibition is a rational therapeutic strategy[4]. However, direct evidence from preclinical models of Alzheimer's disease is still emerging.

  • Parkinson's Disease: Parkinson's disease is characterized by the aggregation of α-synuclein in Lewy bodies. Phosphoinositide metabolism has been implicated in the pathophysiology of Parkinson's disease, and modulating this pathway could be beneficial[15][16]. Studies have shown that α-synuclein aggregation can lead to an increase in PI(4,5)P2 levels, suggesting a potential link to phosphoinositide kinases[15]. Further research is needed to specifically elucidate the role of PIP4Kγ in α-synuclein pathology.

Therapeutic Outlook and Future Directions

The validation of PIP4Kγ as a druggable target for Huntington's disease in preclinical models is a significant step forward. The development of selective and potent small molecule inhibitors, such as this compound, provides valuable tools for further research and potential therapeutic development[1][2].

Key future research directions include:

  • Elucidating the precise molecular mechanisms by which changes in phosphoinositide levels upon PIP4Kγ inhibition translate into the activation of autophagy.

  • Investigating the therapeutic efficacy of PIP4Kγ inhibitors in preclinical models of Alzheimer's and Parkinson's diseases.

  • Conducting further dose-response and safety studies of PIP4Kγ inhibitors to pave the way for potential clinical trials.

  • Exploring the expression and activity of PIP4Kγ in human brain tissue from patients with different neurodegenerative diseases to confirm its relevance as a therapeutic target.

References

The Role of Phosphoinositide Kinases in Autophagy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles phosphoinositide (PI) kinases play in the regulation of autophagy. We delve into the distinct functions of Class I, II, and III PI kinases, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support advanced research and therapeutic development.

Core Concepts: Phosphoinositide Kinases in the Autophagic Machinery

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, crucial for maintaining cellular homeostasis. Phosphoinositide kinases, enzymes that phosphorylate phosphatidylinositol, are key regulators at multiple stages of the autophagic pathway, from initiation to maturation. Their activities generate specific phosphoinositide species that act as signaling molecules and docking sites for autophagy-related (ATG) proteins.

Class III PI3K: The Master Initiator The Class III phosphoinositide 3-kinase (PI3K), also known as Vps34 (or PIK3C3), is the central player in autophagy initiation.[1][2] It is the catalytic subunit of a multi-protein complex that produces phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore, the precursor to the autophagosome.[3][4] This PI(3)P-rich domain serves as a platform for the recruitment of downstream effector proteins containing PI(3)P-binding domains, such as WIPI proteins, which are essential for the expansion and closure of the autophagosome.[5][6] In mammals, Vps34 exists in distinct complexes. The autophagy-specific complex I includes Vps15, Beclin 1, and ATG14L, which targets the complex to the endoplasmic reticulum to initiate autophagosome nucleation.[7][8]

Class I PI3K: The Canonical Inhibitor In contrast to Class III, the Class I PI3Ks are potent negative regulators of autophagy.[3] Under nutrient-rich conditions, growth factors activate Class I PI3Ks, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the plasma membrane.[7][9] This triggers the activation of the Akt signaling pathway, which in turn activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[10][11] mTORC1 is a master kinase that suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex.[12]

Class II PI3K: An Emerging Contributor While Vps34 is the primary source of PI(3)P for autophagy, recent evidence indicates that Class II PI3Ks also contribute to the PI(3)P pool required for autophagosome biogenesis.[13][14] Studies in mammalian cells have shown that depletion of Class II PI3K isoforms can reduce the recruitment of PI(3)P effectors and impair autophagic flux, particularly in the absence of Vps34.[4][15] This suggests a partially redundant but significant role for Class II PI3Ks in sustaining autophagy.

Other Phosphoinositides in Autophagy Beyond PI(3)P, other phosphoinositides are also involved. Phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2), generated by the kinase PIKfyve, is crucial for autophagosome maturation and lysosomal function.[16][17] PI(3,5)P2 is required for the proper trafficking and fusion of autophagosomes with lysosomes.[18][19] The turnover of PI(3)P and PI(3,5)P2 on the autophagosomal membrane is critical for the progression of the autophagic pathway.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the role of phosphoinositide kinases in autophagy.

Parameter Finding Cell Type/System Reference(s)
PI(3)P Contribution Vps34-independent PI(3)P pool accounts for ~35% of the total cellular PI(3)P.Mouse Embryonic Fibroblasts (MEFs)[13][15]
Vps34 mediates approximately 50% of autophagic protein degradation.MEFs[7]
WIPI-1 Puncta Formation ~80% reduction in the number of GFP-WIPI-1 puncta during starvation in Vps34 KO MEFs.MEFs[6]
Effect of Class I PI3K Inhibition Treatment with 2 µM buparlisib (B177719) or 500 nM pictilisib (B1683980) leads to a quantifiable increase in chaperone-mediated autophagy (CMA) reporter puncta.NIH3T3 cells[21]
Effect of PIKfyve Inhibition Treatment with 100 nM apilimod (B1663032) increases the mCherry/EGFP ratio of tandem fluorescent LC3, indicating a block in autophagic flux.Pancreatic Ductal Adenocarcinoma (PDAC) cell lines[22]
Apilimod treatment (10 nM for 48h) leads to an accumulation of LC3-II and a higher ratio of yellow to red puncta in a tandem fluorescent LC3 assay.MEFs[17][23]

Signaling Pathways and Experimental Workflows

Signaling Pathways

PI_Kinases_in_Autophagy cluster_class1 Class I PI3K Pathway (Inhibitory) cluster_class3 Class III PI3K Pathway (Initiation) cluster_class2 Class II PI3K Pathway (Contribution) Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Class I PI3K Class I PI3K Receptor Tyrosine Kinase->Class I PI3K PIP3 PIP3 Class I PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->Class I PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex Vps34 Complex Vps34/PIK3C3 Complex (Vps15, Beclin 1, ATG14L) mTORC1->Vps34 Complex Autophagy_Inhibition Autophagy Inhibition ULK1 Complex->Autophagy_Inhibition Nutrient Starvation Nutrient Starvation Nutrient Starvation->Vps34 Complex PI(3)P PI(3)P Vps34 Complex->PI(3)P phosphorylates PI PI PI->Vps34 Complex WIPIs & other effectors WIPIs & other effectors PI(3)P->WIPIs & other effectors recruits Autophagosome Formation Autophagosome Formation WIPIs & other effectors->Autophagosome Formation Class II PI3K Class II PI3K PI3P_C2 PI(3)P Class II PI3K->PI3P_C2 phosphorylates PI_C2 PI PI_C2->Class II PI3K Autophagosome_Biogenesis_C2 Autophagosome Biogenesis PI3P_C2->Autophagosome_Biogenesis_C2

Caption: Overview of Phosphoinositide Kinase Signaling in Autophagy.

Experimental Workflows

Experimental_Workflows cluster_lc3_turnover LC3 Turnover Assay (Autophagic Flux) cluster_co_ip Co-Immunoprecipitation for ATG Protein Interactions A1 Cell Culture & Treatment (e.g., with PI3K inhibitor) A2 Lyse Cells A1->A2 A3 Protein Quantification (BCA or Bradford) A2->A3 A4 SDS-PAGE A3->A4 A5 Western Blot A4->A5 A6 Probe with anti-LC3 antibody A5->A6 A7 Densitometry Analysis of LC3-I and LC3-II bands A6->A7 A8 Calculate LC3-II / loading control ratio A7->A8 B1 Cell Lysis (non-denaturing buffer) B2 Pre-clear lysate with control beads B1->B2 B3 Incubate with primary antibody (against bait protein) B2->B3 B4 Add Protein A/G beads to capture antibody-protein complexes B3->B4 B5 Wash beads to remove non-specific binders B4->B5 B6 Elute protein complexes B5->B6 B7 Analyze by Western Blot (probe for prey protein) B6->B7

Caption: Workflows for Autophagic Flux and Protein Interaction Analysis.

Detailed Experimental Protocols

LC3 Turnover Assay for Measuring Autophagic Flux

This protocol is used to measure autophagic flux by assessing the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor compared to its absence indicates active autophagic flux.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS)

  • PI kinase inhibitor of interest

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100-200 nM or Chloroquine at 50 µM)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-LC3B (1:1000)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • For each condition (e.g., control, PI kinase inhibitor), set up duplicate wells.

    • Treat one well with the vehicle and the other with the lysosomal inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the experiment.

    • Add the PI kinase inhibitor at the desired concentration and for the desired time. A typical experiment includes four conditions: vehicle, vehicle + Bafilomycin A1, inhibitor, inhibitor + Bafilomycin A1.[14]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[14]

    • Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).[7]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect with ECL reagent.

  • Data Analysis:

    • Perform densitometry on the LC3-II bands.

    • Normalize the LC3-II signal to a loading control (e.g., actin or GAPDH).

    • Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.[14]

Tandem Fluorescent-Tagged LC3 (tfLC3) Assay for Autophagic Flux

This fluorescence microscopy-based assay utilizes an LC3 protein tagged with both a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like mCherry or RFP). This allows for the differentiation between autophagosomes (yellow puncta: GFP+RFP+) and autolysosomes (red puncta: GFP-RFP+), as the GFP signal is quenched in the acidic environment of the lysosome.

Materials:

  • Cells stably or transiently expressing a tandem fluorescent LC3 construct (e.g., mCherry-EGFP-LC3).

  • Coverslips coated with collagen or other appropriate matrix.

  • Complete and starvation media.

  • PI kinase inhibitor of interest.

  • PBS.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Culture: Seed cells expressing tfLC3 on coverslips in a 24-well plate to be 60-80% confluent.[24]

  • Treatment: Induce autophagy (e.g., by starvation with EBSS for 2-4 hours) and/or treat with the PI kinase inhibitor.

  • Fixation:

    • Wash cells once with PBS.

    • Fix with 4% PFA for 20 minutes at room temperature.[24]

    • Wash twice with PBS.

  • Mounting: Mount the coverslips on slides using mounting medium.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines for the two fluorophores.

    • Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • An increase in red puncta indicates an increase in autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.[25]

In Vitro PI3K Kinase Assay (Vps34)

This protocol describes a method to measure the kinase activity of Vps34 in vitro.

Materials:

  • Purified recombinant Vps34 complex.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 2 mM MnCl2, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT).[26]

  • Lipid substrate (e.g., Phosphatidylinositol:Phosphatidylserine liposomes).[26]

  • ATP (often radiolabeled [γ-32P]ATP for traditional assays, or unlabeled for luminescence-based assays).

  • Kinase inhibitor to be tested.

  • Method for detection of PI(3)P (e.g., thin-layer chromatography for radiolabeled product, or a luminescence-based ADP detection kit like Adapta™ or ADP-Glo™).[26]

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube or 384-well plate, combine the kinase reaction buffer, lipid substrate, and the PI kinase inhibitor at various concentrations.

    • Add the purified Vps34 enzyme.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding EDTA or another appropriate stop solution.

  • Detection of Product:

    • Radiometric Assay: Extract lipids, separate by thin-layer chromatography (TLC), and detect the radiolabeled PI(3)P product by autoradiography.

    • Luminescence Assay (e.g., Adapta™): Add the detection reagents according to the manufacturer's protocol. This typically involves converting the ADP produced in the kinase reaction into a light signal.[26]

  • Data Analysis: Quantify the amount of PI(3)P produced. For inhibitor studies, plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of Autophagy-Related Proteins

This protocol is for investigating the interaction between two or more proteins within the autophagy machinery (e.g., components of the Vps34 complex).

Materials:

  • Cell lysate.

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).[27]

  • Primary antibody specific to the "bait" protein.

  • Isotype control IgG.

  • Protein A/G magnetic or agarose (B213101) beads.

  • Wash buffer (similar to lysis buffer).

  • Elution buffer (e.g., Laemmli sample buffer).

  • Western blot reagents.

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[28]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., 1x Laemmli sample buffer) and boil for 5-10 minutes to release the protein complexes from the beads.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot and probe with an antibody against the suspected interacting "prey" protein. The presence of the prey protein in the sample immunoprecipitated with the bait antibody (but not in the IgG control) indicates an interaction.

This guide provides a foundational understanding and practical methodologies for investigating the intricate role of phosphoinositide kinases in autophagy. For further details and troubleshooting, researchers are encouraged to consult the cited literature.

References

In-Depth Technical Guide to NCT-504: A Selective Allosteric Inhibitor of PIP4Kγ for Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NCT-504, a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ). It details its chemical properties, mechanism of action, and its potential therapeutic relevance in Huntington's Disease (HD) through the induction of autophagy and subsequent reduction of mutant huntingtin (mHtt) protein levels. This document is intended to serve as a resource for researchers in neurodegenerative diseases and drug discovery.

Core Compound Information

This compound is a small molecule that has been identified as a potent and selective inhibitor of PIP4Kγ.[1][2] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1222765-97-0[1]
Molecular Weight 404.49 g/mol [1]
Molecular Formula C₁₅H₁₂N₆O₂S₃[1]
Target PIP4Kγ[1][2]
IC₅₀ 15.8 µM (for PIP4Kγ)[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective, allosteric inhibitor of PIP4Kγ.[1] Unlike ATP-competitive inhibitors, this compound does not bind to the ATP-binding pocket of the kinase. Instead, it binds to a distinct site, which is thought to prevent the enzyme from efficiently phosphorylating its substrate, phosphatidylinositol 5-phosphate (PI5P), to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1]

The inhibition of PIP4Kγ by this compound leads to an increase in cellular levels of phosphoinositides, including PI5P, which are implicated as positive regulators of autophagy.[1] This upregulation of autophagy, the cellular process for degrading and recycling cellular components, enhances the clearance of toxic protein aggregates, such as the mutant huntingtin protein (mHtt) that is characteristic of Huntington's Disease.[1][2] The proposed signaling pathway is illustrated below.

NCT504_Signaling_Pathway cluster_cell Cellular Environment NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Allosteric Inhibition PI45P2 PI(4,5)P₂ PIP4Kg->PI45P2 Phosphorylation Autophagy Autophagy Induction PIP4Kg->Autophagy Suppression (Normal Function) PI5P PI5P PI5P->PIP4Kg Degradation mHtt Degradation Autophagy->Degradation Promotes mHtt Mutant Huntingtin (mHtt) Aggregates mHtt->Degradation

Figure 1: Proposed signaling pathway of this compound. This compound allosterically inhibits PIP4Kγ, leading to the induction of autophagy and subsequent degradation of mutant huntingtin aggregates.

Experimental Protocols

This section details the methodologies for key experiments involving this compound, primarily based on the research published in eLife titled "Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein."

Cell Culture and Transfection

HEK293T cells are a common cell line used for studying the effects of this compound.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Transfection: For experiments involving the expression of mutant huntingtin, HEK293T cells are transiently transfected with plasmids encoding GFP-tagged Htt(exon1)-Q74. Transfection is typically performed using a suitable transfection reagent according to the manufacturer's protocol. For example, two hours after transfection, the media can be replaced with fresh media containing either DMSO (vehicle control) or this compound at the desired concentration (e.g., 2 µM).[2]

Western Blot Analysis for Huntingtin Protein Levels

Western blotting is used to quantify the levels of huntingtin protein in cells following treatment with this compound.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against huntingtin (e.g., monoclonal antibody 5TF-1C2 for polyQ) overnight at 4°C.[2] A primary antibody against a loading control, such as β-tubulin, is also used.[2]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Phosphoinositide Levels by HPLC

The levels of various phosphoinositides in response to this compound treatment can be measured by high-performance liquid chromatography (HPLC). The detailed protocol is adapted from Zolov et al., 2012, as referenced in the primary this compound literature.[1]

  • Metabolic Labeling: Cells, such as mouse embryonic fibroblasts (MEFs), are metabolically labeled with myo-[³H]inositol in inositol-free DMEM for 48 hours. During the final hours of labeling (e.g., 12 hours), cells are treated with this compound or DMSO.[1]

  • Lipid Extraction: Lipids are extracted from the cells using a chloroform/methanol/HCl solution.

  • Deacylation: The extracted phosphoinositides are deacylated to generate water-soluble glycerophosphoinositols.

  • HPLC Separation: The deacylated glycerophosphoinositols are separated by HPLC on a strong anion exchange column.

  • Detection and Quantification: The radiolabeled glycerophosphoinositols are detected using an in-line scintillation counter, and the amount of each phosphoinositide is quantified.

Autophagy Flux Assay

Autophagy flux can be monitored to assess the impact of this compound on the autophagy process.

  • Reporter System: Cells (e.g., HEK293A) are transfected with a tandem fluorescent-tagged LC3 reporter (e.g., mCherry-EGFP-LC3). This reporter fluoresces both green and red in autophagosomes, but only red in autolysosomes due to the quenching of GFP fluorescence in the acidic environment.

  • Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 2 and 6 hours).[1]

  • Imaging and Quantification: The number of autophagosomes (yellow puncta) and autolysosomes (red puncta) are quantified using fluorescence microscopy. An increase in the number of red puncta relative to yellow puncta indicates an increase in autophagy flux.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the effects of this compound on mutant huntingtin protein levels in a cell-based model.

NCT504_Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T) start->cell_culture transfection 2. Transfection (GFP-Htt-Q74) cell_culture->transfection treatment 3. Treatment (this compound or DMSO) transfection->treatment cell_lysis 4. Cell Lysis & Protein Quantification treatment->cell_lysis western_blot 5. Western Blot Analysis cell_lysis->western_blot data_analysis 6. Data Analysis western_blot->data_analysis end End data_analysis->end

Figure 2: A general experimental workflow for assessing the effect of this compound on mutant huntingtin protein levels in cultured cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Kinase Inhibition Profile of this compound

KinaseAssay TypeIC₅₀ / K𝘥Reference
PIP4KγEnzymatic Assay15.8 µM[1]
PIP4KγDiscoverX Binding Assay354 nM (K𝘥)[1]
PIP4KαEnzymatic Assay> 50 µM[1]
PIP4KβEnzymatic Assay> 50 µM[1]

Table 2: Effect of this compound on Mutant Huntingtin Levels

Cell LineTreatmentDurationEffect on mHttReference
PC12 cells (stable Htt(exon1)-Q103)23 µM this compound24 hoursReduction in GFP-Htt signal
HEK293T cells (transient GFP-Htt(exon1)-Q74)2 µM this compound48 hoursDecrease in Htt aggregates[2]
HD Patient Fibroblasts (Q68 & Q45)5 µM this compound12 hoursSignificant reduction in mHtt levels[1]
Primary Cortical Neurons (Htt(exon1)-Q72)Not specifiedNot specifiedReduction in mHtt levels[2]

Conclusion

This compound is a valuable research tool for investigating the role of PIP4Kγ in cellular signaling and its potential as a therapeutic target for Huntington's Disease and other neurodegenerative disorders characterized by protein aggregation. Its selective, allosteric mechanism of action and its ability to induce autophagy to clear toxic proteins make it a compound of significant interest for further preclinical and potentially clinical development. This guide provides a foundational understanding of this compound for researchers to design and interpret experiments aimed at elucidating the complex biology of neurodegeneration.

References

Understanding the Allosteric Inhibition of PIP4Kγ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4Kγ), encoded by the PIP4K2C gene, is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] While initially characterized by its enzymatic function, emerging evidence has positioned PIP4Kγ as a critical regulator in a multitude of cellular signaling pathways, making it an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders like Huntington's disease, and immunological conditions.[2][3][4]

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, a new frontier in PIP4Kγ-targeted drug discovery is the development of allosteric inhibitors. These molecules bind to sites distinct from the active site, offering the potential for greater selectivity and novel mechanisms of action.[3][5] Allosteric inhibition can modulate enzyme activity by inducing conformational changes that affect substrate binding or catalytic efficiency, providing a nuanced approach to therapeutic intervention.[6] This technical guide provides an in-depth overview of the allosteric inhibition of PIP4Kγ, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data on Allosteric Inhibitors of PIP4Kγ

Several small molecules have been identified as selective, non-ATP-competitive, allosteric inhibitors of PIP4Kγ. The following table summarizes their reported binding affinities and inhibitory concentrations.

Compound NameAssay TypeParameterValueReference
NIH-12848 Radiometric 32P-ATP/PI5P incorporationIC502-3 μM[3][4]
KINOMEscan Binding AssayKd2-3 μM[7]
NCT-504 DiscoverX Binding AssayKd354 nM[1][7]
Reconstituted 32P-ATP/PI5P incorporationIC5015.8 - 16 μM[1][3]
Compound 40 Commercial Binding AssayKd68 nM[3][7]

Signaling Pathways Involving PIP4Kγ

PIP4Kγ is implicated in several key signaling pathways, where its activity influences fundamental cellular processes.

PIP4Kγ in the PI(4,5)P2 Synthesis Pathway

PIP4Kγ contributes to the cellular pool of PI(4,5)P2 by phosphorylating PI5P. This is an alternative route to the primary synthesis pathway from PI4P by PI4P5K.

PIP4K_Pathway cluster_pip4k PIP4Kγ-mediated Synthesis cluster_pi4p5k PI4P5K-mediated Synthesis PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP to ADP PIP4Kgamma PIP4Kγ AllostericInhibitor Allosteric Inhibitor AllostericInhibitor->PIP4Kgamma PI4P PI4P PI4P->PI45P2 ATP to ADP PI4P5K PI4P5K

Caption: PIP4Kγ catalyzes the synthesis of PI(4,5)P2 from PI5P.

PIP4Kγ in mTOR and Notch Signaling

PIP4Kγ has been shown to interact with and modulate the activity of the mTORC1 and Notch signaling pathways, impacting cell growth, autophagy, and development.[2][8][9]

Signaling_Pathways PIP4Kgamma PIP4Kγ mTORC1 mTORC1 PIP4Kgamma->mTORC1 Regulates Notch Notch Signaling PIP4Kgamma->Notch Positively Regulates Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth mTORC1->CellGrowth ReceptorRecycling Notch Receptor Recycling Notch->ReceptorRecycling AllostericInhibitor Allosteric Inhibitor AllostericInhibitor->PIP4Kgamma

Caption: PIP4Kγ's role in mTOR and Notch signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allosteric inhibitors of PIP4Kγ. Below are summaries of key experimental protocols cited in the literature.

Radiometric Lipid Kinase Assay (32P-ATP/PI5P Incorporation)

This assay directly measures the enzymatic activity of PIP4Kγ by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into its lipid substrate, PI5P.

Principle: The transfer of 32P from ATP to PI5P by PIP4Kγ produces 32P-labeled PI(4,5)P2, which is then extracted and quantified by scintillation counting.

Detailed Methodology:

  • Substrate Preparation: PI5P substrate micelles are prepared by resuspending dried lipid in kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 80 mM KCl, 2 mM EGTA) followed by sonication.[10]

  • Inhibitor Pre-incubation: Recombinant PIP4Kγ enzyme is pre-incubated with the test compound (allosteric inhibitor) for a defined period (e.g., 10 minutes on ice) to allow for binding.

  • Kinase Reaction: The kinase reaction is initiated by adding the enzyme-inhibitor mix to the lipid substrate micelles, followed by the addition of [γ-32P]ATP. The reaction is incubated at 30°C for a specified time (e.g., 10-60 minutes).[10]

  • Reaction Quenching and Lipid Extraction: The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl). Lipids are extracted using a chloroform/methanol mixture.

  • Quantification: The amount of 32P-labeled PI(4,5)P2 in the organic phase is determined by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KINOMEscan™ Binding Assay

This is a competition-based binding assay used to determine the binding affinity (Kd) of a compound to a large panel of kinases, providing information on both potency and selectivity.

Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the test compound and the immobilized ligand. The amount of kinase bound to the solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase.

Detailed Methodology:

  • Assay Components: The assay utilizes DNA-tagged kinases, an immobilized non-selective kinase inhibitor (ligand), and the test compound.

  • Binding Competition: The test compound is incubated with the DNA-tagged PIP4Kγ and the immobilized ligand in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution: Unbound components are washed away. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically reported as a percentage of the control (DMSO), and Kd values are calculated from the dose-response curve.

Cellular Target Engagement Assay

This type of assay confirms that the inhibitor can bind to its target in a cellular context.

Principle: A common method involves using engineered cells that express a tagged version of the target protein. The ability of the compound to displace a known binder or to stabilize the protein can be measured.

Detailed Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293) is engineered to express a tagged version of PIP4Kγ (e.g., with a luciferase reporter).

  • Compound Treatment: The cells are treated with varying concentrations of the allosteric inhibitor.

  • Lysis and Detection: Cells are lysed, and the interaction of the tagged PIP4Kγ with a specific probe or antibody is measured, often using a luminescence- or fluorescence-based readout.

  • Data Analysis: The change in signal in the presence of the inhibitor is used to determine the cellular EC50, reflecting target engagement in a physiological environment.

Experimental Workflow for Allosteric Inhibitor Discovery

The discovery and characterization of allosteric inhibitors of PIP4Kγ typically follow a structured workflow.

Workflow HTS High-Throughput Screening (HTS) PrimaryAssay Primary Biochemical Assay (e.g., Radiometric Assay) HTS->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Selectivity Selectivity Profiling (e.g., KINOMEscan) DoseResponse->Selectivity AllostericMechanism Mechanism of Action Studies (Non-ATP Competitive) Selectivity->AllostericMechanism CellularAssays Cellular Target Engagement & Phenotypic Assays AllostericMechanism->CellularAssays StructuralStudies Structural Biology (X-ray Crystallography, Cryo-EM) CellularAssays->StructuralStudies LeadOpt Lead Optimization StructuralStudies->LeadOpt

References

Methodological & Application

Application Notes and Protocols for NCT-504 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ).[1] It has emerged as a valuable tool in cellular biology research, particularly in the context of neurodegenerative diseases like Huntington's disease (HD).[2][3] this compound functions by modulating cellular autophagy, a critical process for clearing aggregated and misfolded proteins.[2][4] Inhibition of PIP4Kγ by this compound leads to an increase in autophagic flux, thereby promoting the clearance of toxic protein aggregates, such as mutant huntingtin (mHtt).[4][5] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on protein aggregation, autophagy, and cell signaling.

Mechanism of Action

This compound acts as an allosteric inhibitor of PIP4Kγ.[1] The primary role of PIP4Kγ is to phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] By inhibiting PIP4Kγ, this compound treatment leads to an accumulation of PI5P and subsequent increases in the levels of other phosphoinositides, including phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[5] These changes in phosphoinositide levels are critical for the regulation of autophagy.[5] Specifically, the elevation of PI3P is a key step in the initiation of autophagosome formation.[5] The overall effect is an enhancement of autophagic flux, leading to the degradation of cellular components, including pathogenic protein aggregates.[4]

This compound Signaling Pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI5P PI5P PIP4Kg->PI5P Inhibition leads to PI5P accumulation PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Converts PI5P to PI5P->PIP4Kg PI3P PI3P PI5P->PI3P Leads to increase in PI35P2 PI(3,5)P2 PI5P->PI35P2 Leads to increase in Autophagy Autophagy Flux (Increased) PI3P->Autophagy PI35P2->Autophagy Degradation mHtt Degradation Autophagy->Degradation mHtt Mutant Huntingtin (mHtt) Aggregates mHtt->Degradation

Caption: this compound inhibits PIP4Kγ, leading to increased autophagy and degradation of mHtt aggregates.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various in vitro models.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell Line/AssayReference
IC50 (PIP4Kγ) 15.8 µMReconstituted in vitro kinase assay[1]
Kd (PIP4Kγ) 354 nMDiscoverX binding assay[5]
Effective Concentration 2 µMHEK293T cells (reduction of GFP-Htt(exon1)-Q74 aggregates)[5]
Effective Concentration 500 nM - 1 µMPrimary rodent cortical neurons (stimulation of autophagy flux)[4][5]
Effective Concentration 5 µM, 10 µMHEK293T cells (induction of autophagosome formation)[1]
Treatment Duration 48 hoursHEK293T cells (for aggregate reduction)[5]
Treatment Duration Up to 72 hoursPrimary rodent cortical neurons (for sustained autophagy flux)[4]
Treatment Duration 12 hoursMouse Embryonic Fibroblasts (MEFs) (for changes in phosphoinositide levels)[1][5]

Table 2: Selectivity of this compound Against Other Kinases

KinaseIC50NotesReference
PIP4Kα Weakly inhibits (IC50 > 50 µM)-[1]
PIP4Kβ Does not inhibit (IC50 > 50 µM)-[1]
RSK1 40 µM-[5]
GAK 42 µM-[5]

Experimental Protocols

The following are detailed protocols for common in vitro applications of this compound.

Protocol 1: Assessment of Mutant Huntingtin (mHtt) Aggregate Reduction in HEK293T Cells

This protocol describes how to assess the ability of this compound to reduce the aggregation of mutant huntingtin protein expressed in a cellular model.

Materials:

  • HEK293T cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Plasmid encoding GFP-tagged Htt(exon1)-Q74 (or other polyQ lengths)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate with glass coverslips at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the GFP-Htt(exon1)-Q74 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • This compound Treatment: Two hours post-transfection, replace the medium with fresh complete DMEM containing either this compound (e.g., 2 µM final concentration) or an equivalent volume of DMSO for the vehicle control.[5]

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[5]

  • Cell Fixation: After 48 hours, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images of both GFP (for mHtt aggregates) and DAPI (for nuclei) channels.

  • Quantification: Count the number of cells with visible GFP-positive aggregates and the total number of transfected (GFP-positive) cells across multiple fields of view. Calculate the percentage of cells with aggregates for both this compound treated and control groups.

mHtt Aggregate Reduction Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed HEK293T Cells Transfect Transfect with GFP-mHtt Plasmid Seed->Transfect Treat_NCT504 Treat with this compound Transfect->Treat_NCT504 Treat_DMSO Treat with DMSO (Control) Transfect->Treat_DMSO Fix Fix and Stain Cells Treat_NCT504->Fix Treat_DMSO->Fix Image Fluorescence Microscopy Fix->Image Quantify Quantify Aggregates Image->Quantify

Caption: Workflow for assessing mHtt aggregate reduction by this compound in cultured cells.

Protocol 2: Measurement of Autophagy Flux using a Dendra2-LC3 Reporter in Primary Neurons

This protocol utilizes a photoconvertible fluorescent protein-tagged LC3 to monitor the rate of autophagic turnover.

Materials:

  • Primary cortical neurons

  • Neuron culture medium

  • Dendra2-LC3 reporter plasmid

  • Transfection reagent suitable for neurons

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Confocal microscope with 405 nm and 488/561 nm lasers

Procedure:

  • Neuron Culture and Transfection: Culture primary cortical neurons and transfect them with the Dendra2-LC3 plasmid at an appropriate day in vitro (e.g., DIV4).[4]

  • This compound Treatment: After allowing for reporter expression (e.g., 24-48 hours post-transfection), treat the neurons with this compound (e.g., 500 nM or 1 µM) or DMSO.[4]

  • Photoconversion: Identify a transfected neuron expressing green Dendra2-LC3. Use a 405 nm laser to photoconvert a specific region of interest (ROI) within the neuron, changing the Dendra2 fluorescence from green to red.

  • Time-Lapse Imaging: Acquire images of both the green and red channels at regular intervals (e.g., every 30 minutes) for a desired period (e.g., up to 72 hours).[4]

  • Analysis: Measure the fluorescence intensity of the red Dendra2-LC3 signal over time. A faster decrease in the red signal in this compound-treated neurons compared to controls indicates an increased rate of autophagic flux (i.e., faster degradation of autophagosomes).

Protocol 3: Western Blot Analysis of Endogenous Huntingtin Levels

This protocol is for determining the effect of this compound on the total levels of endogenous huntingtin protein in a cell line that expresses it at detectable levels.

Materials:

  • 293A cells (or other suitable cell line)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Htt and anti-loading control (e.g., β-tubulin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Treatment: Plate 293A cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 24-48 hours). Ensure that the treatment does not significantly impact cell viability.[5]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Htt antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein to normalize the Htt protein levels.

  • Densitometry Analysis: Quantify the band intensities to determine the relative decrease in Htt protein levels in this compound-treated samples compared to controls.

Concluding Remarks

This compound is a powerful research tool for investigating the role of PIP4Kγ and autophagy in cellular homeostasis and disease. The protocols outlined above provide a framework for studying the effects of this compound in various in vitro settings. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful consideration of treatment concentrations and durations is crucial to ensure that the observed effects are specific to the inhibition of PIP4Kγ and not due to off-target effects or cellular toxicity.

References

Optimal Concentration of NCT-504 for HEK293T Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of NCT-504, a selective allosteric inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PIP4Kγ), in Human Embryonic Kidney 293T (HEK293T) cells. This compound has been identified as a potent inducer of autophagy, a cellular process critical for the clearance of aggregated proteins implicated in neurodegenerative diseases.[1][2] These guidelines will cover the determination of the optimal working concentration through cell viability assays and provide a protocol for a functional assay to assess its biological activity in HEK293T cells.

Introduction

This compound is a small molecule inhibitor of PIP4Kγ with an IC50 of 15.8 µM.[3] It functions by allosterically inhibiting the kinase activity of PIP4Kγ, which is responsible for the conversion of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2][4] Inhibition of PIP4Kγ by this compound leads to an increase in autophagic flux, a key cellular recycling pathway.[1][5] This mechanism has shown promise in preclinical models of Huntington's disease by promoting the clearance of mutant huntingtin protein aggregates.[1][2] HEK293T cells are a robust and commonly used cell line for studying cellular signaling pathways and for the initial characterization of small molecule inhibitors. Determining the optimal concentration of this compound is crucial to maximize its biological effect while minimizing cytotoxicity.

Data Presentation

Table 1: Recommended Concentration Range for this compound Optimization in HEK293T Cells
Concentration (µM)PurposeExpected Outcome
0 (DMSO control)BaselineNormal cell viability and basal autophagy levels.
0.1Low-dose treatmentMinimal effect on viability, potential for slight induction of autophagy.
0.5
1.0
2.0 Reported effective concentration [1]Significant biological activity (e.g., reduction of protein aggregates) with minimal cytotoxicity.
5.0High-dose treatmentPotential for increased biological effect, but also increased risk of cytotoxicity.
10.0
25.0Cytotoxicity controlExpected significant decrease in cell viability.
50.0

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic profile of this compound in HEK293T cells, which is essential for identifying the optimal, non-toxic working concentration.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells in complete DMEM.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound (refer to Table 1). Include a DMSO-only control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C.[6]

    • After incubation, add 100 µL of solubilization solution to each well.[7]

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 2: Functional Assay - Assessing this compound-induced Autophagy

This protocol provides a method to confirm the biological activity of this compound by monitoring the induction of autophagy. A common method is to measure the conversion of LC3-I to LC3-II via Western blotting.

Materials:

  • HEK293T cells

  • 6-well cell culture plates

  • This compound (at the determined optimal concentration)

  • DMSO (cell culture grade)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 HEK293T cells per well in a 6-well plate and incubate overnight.

    • Treat the cells with the optimal concentration of this compound (and a DMSO control) for 24-48 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • An increase in the LC3-II/loading control ratio in this compound-treated cells compared to the control indicates an induction of autophagy.

Visualizations

Signaling Pathway of this compound Action

NCT504_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI5P PI(5)P PIP4Kgamma PIP4Kγ PI5P->PIP4Kgamma Substrate PI45P2 PI(4,5)P2 PIP4Kgamma->PI45P2 Catalyzes mTORC1 mTORC1 Signaling PIP4Kgamma->mTORC1 Modulates PI3K_Akt PI3K/Akt Pathway PI45P2->PI3K_Akt NCT504 This compound NCT504->PIP4Kgamma Inhibition Autophagy Autophagy Induction NCT504->Autophagy Promotes via PIP4Kγ inhibition Degradation Degradation Autophagy->Degradation Mediates mTORC1->Autophagy Inhibition Protein_Aggregates Protein Aggregates (e.g., mutant Huntingtin) Protein_Aggregates->Degradation Experimental_Workflow A Seed HEK293T cells in 96-well plate B Treat with a range of This compound concentrations (0-50 µM) A->B C Incubate for 48 hours B->C D Perform MTT Assay C->D E Measure Absorbance at 570 nm D->E F Analyze Data: Calculate % Cell Viability E->F G Determine Optimal Concentration (Highest efficacy, lowest toxicity) F->G Logical_Relationship NCT504 This compound Treatment Inhibition PIP4Kγ Inhibition NCT504->Inhibition Viability Cell Viability NCT504->Viability can affect at high concentrations Autophagy Increased Autophagic Flux Inhibition->Autophagy Clearance Enhanced Clearance of Protein Aggregates Autophagy->Clearance Concentration Concentration Concentration->NCT504

References

Application Notes and Protocols for Autophagy Flux Assay Using NCT-504 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process, known as autophagic flux, is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] Measuring autophagic flux is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for performing an autophagy flux assay using the novel autophagy modulator NCT-504 in conjunction with the well-characterized autophagy inhibitor, bafilomycin A1. This compound is an inhibitor of PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II Gamma) that has been shown to increase autophagic flux.[1][2] Bafilomycin A1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the fusion of autophagosomes with lysosomes and inhibits lysosomal acidification, thereby blocking the final degradation step of autophagy.[3][4]

The co-treatment of cells with an autophagy modulator like this compound and a late-stage inhibitor like bafilomycin A1 allows for a more accurate assessment of autophagic flux. An increase in the accumulation of autophagosomes, typically measured by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), in the presence of bafilomycin A1 indicates an increase in the rate of autophagosome formation.[5] By comparing the LC3-II accumulation in cells treated with this compound and bafilomycin A1 to those treated with bafilomycin A1 alone, the effect of this compound on autophagy induction can be quantified.

Signaling Pathways and Mechanisms of Action

To visualize the interplay of this compound and bafilomycin A1 in the context of autophagy, the following signaling pathway diagram is provided.

cluster_0 Autophagy Induction & Elongation cluster_1 Autophagosome-Lysosome Fusion & Degradation PIP4Kγ PIP4Kγ PI(4,5)P2 PI(4,5)P2 PIP4Kγ->PI(4,5)P2 Converts This compound This compound This compound->PIP4Kγ PI(5)P PI(5)P PI(5)P->PIP4Kγ Autophagosome\nFormation Autophagosome Formation PI(4,5)P2->Autophagosome\nFormation Modulates LC3-II LC3-II Autophagosome\nFormation->LC3-II LC3-I LC3-I LC3-I->Autophagosome\nFormation Lipidation Autophagosome Autophagosome LC3-II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation V-ATPase V-ATPase V-ATPase->Lysosome Acidification Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->V-ATPase

Caption: Mechanism of this compound and Bafilomycin A1 in Autophagy.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from an autophagy flux assay using this compound and bafilomycin A1. The data is based on published findings and represents the typical fold-change in LC3-II levels relative to an untreated control.[2]

Table 1: Effect of this compound and Bafilomycin A1 on LC3-II Accumulation

Treatment GroupConcentrationDurationFold Change in LC3-II (vs. Control)
Control (Untreated)-2-6 hours1.0
This compound5 µM2 hours~1.0
This compound5 µM6 hours~1.0
Bafilomycin A1100 nM2-6 hours~2.0 - 3.0
This compound + Bafilomycin A15 µM + 100 nM2 hours~2.6 - 3.9
This compound + Bafilomycin A15 µM + 100 nM6 hours~2.9 - 4.4

Table 2: Interpretation of LC3-II Accumulation Data

ObservationInterpretation
Increased LC3-II with Bafilomycin A1 aloneBasal autophagic flux is occurring.
No significant change in LC3-II with this compound aloneThis compound enhances the entire flux process, so LC3-II does not accumulate at steady state.
Greater increase in LC3-II with this compound + Bafilomycin A1 compared to Bafilomycin A1 aloneThis compound increases the rate of autophagosome formation (autophagy induction).

Experimental Protocols

This section provides a detailed protocol for assessing autophagy flux by monitoring LC3-II levels via Western blotting.

Experimental Workflow

Cell_Seeding Seed cells and allow to adhere overnight Treatment Treat cells with this compound and/or Bafilomycin A1 Cell_Seeding->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis Quantification Determine protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-LC3 and anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Quantify band intensities and normalize to loading control Detection->Analysis

Caption: Western Blotting Workflow for LC3-II Detection.

Materials
  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Primary antibody for loading control: Mouse or Rabbit anti-β-actin, anti-GAPDH, or anti-tubulin

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol: LC3-II Western Blotting
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • Prepare fresh dilutions of this compound and bafilomycin A1 in complete cell culture medium.

    • Aspirate the old medium from the cells and replace it with the treatment medium according to the experimental groups:

      • Group 1: Vehicle control (e.g., DMSO)

      • Group 2: this compound (e.g., 5 µM)

      • Group 3: Bafilomycin A1 (e.g., 100 nM)

      • Group 4: this compound (e.g., 5 µM) + Bafilomycin A1 (e.g., 100 nM)

    • For the co-treatment group, this compound can be added for the full duration (e.g., 2 or 6 hours), while bafilomycin A1 is typically added for the last 2-4 hours of the incubation period.[3]

    • Incubate for the desired time period (e.g., 2 or 6 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the antibody incubation and washing steps for the loading control primary and secondary antibodies.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-I, LC3-II, and the loading control using image analysis software (e.g., ImageJ).

    • Calculate the LC3-II/loading control ratio for each sample.

    • Normalize the results to the control group to determine the fold change in LC3-II levels. Autophagic flux can be calculated as the difference in the LC3-II/loading control ratio between samples with and without bafilomycin A1.[3]

Conclusion

The combined use of this compound and bafilomycin A1 provides a robust method for the quantitative assessment of autophagic flux. This approach allows researchers to specifically investigate the role of PIP4Kγ in autophagy and to screen for other potential autophagy modulators. The protocols and data presented here serve as a comprehensive guide for implementing this assay in various research and drug discovery settings. Careful optimization of cell type, compound concentrations, and treatment times is recommended for achieving reliable and reproducible results.

References

Application Note: Analysis of Huntingtin Protein Levels Following NCT-504 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein. A key therapeutic strategy for HD is the reduction of mutant huntingtin (mHTT) levels. NCT-504 is a small molecule that has been shown to reduce the cellular levels of mHTT.[1][2] This application note provides a detailed protocol for the analysis of huntingtin protein levels by Western blot following treatment with this compound, and summarizes the quantitative effects of this compound.

This compound has been demonstrated to lower levels of both full-length and exon-1 fragments of huntingtin in various cell models, including primary cortical neurons and patient-derived fibroblasts.[3][4] The mechanism of action involves the upregulation of protein degradation pathways. Initially, it was shown that this compound, an inhibitor of PIP4Kγ, increases autophagic flux, leading to the clearance of huntingtin.[3][4] Further studies have revealed that this compound can also divert mHTT to the endosomal-lysosomal pathway for degradation via multivesicular bodies (MVB) and the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, in a manner that can be independent of canonical autophagy.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on huntingtin protein levels as determined by Western blot analysis in various cell models.

Table 1: Effect of this compound on Mutant Huntingtin (mHtt) Levels in an Immortalized Striatal Cell Line (STHdhQ111)

TreatmentConcentration (µM)Duration (hours)% Decrease in mHtt LevelsReference
This compound512~40%[3]
DMSO (Control)-120%[3]

Table 2: Dose-Dependent Effect of this compound on Wild-Type Huntingtin (wt Htt) Levels in 293A Cells

TreatmentConcentration (µM)% Decrease in wt Htt Levels (relative to DMSO)Reference
This compound2.4Significant Decrease (Specific % not provided)[3]
This compound4.8Significant Decrease (Specific % not provided)[3]
This compound10Significant Decrease (Specific % not provided)[3]
This compound20Significant Decrease (Specific % not provided)[3]
This compound40Significant Decrease (Specific % not provided)[3]
DMSO (Control)-0%[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in promoting huntingtin degradation and the general experimental workflow for Western blot analysis.

NCT504_Pathway cluster_degradation Degradation Pathways NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibition ESCRT ESCRT Pathway (Upregulation) Autophagy Autophagy Flux (Increase) MVB Multivesicular Bodies (MVB) ESCRT->MVB Degradation mHTT Degradation Autophagy->Degradation MVB->Degradation mHTT Mutant Huntingtin (mHTT) mHTT->Autophagy    mHTT->MVB   

Caption: this compound signaling pathway leading to mHTT degradation.

Western_Blot_Workflow start Cell Culture and This compound Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Huntingtin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Caption: Western blot experimental workflow.

Experimental Protocol: Western Blot for Huntingtin Protein

This protocol provides a general framework for the Western blot analysis of huntingtin protein levels following this compound treatment. Optimization of specific conditions (e.g., antibody concentrations, incubation times) may be required for different cell types and experimental setups.

Materials and Reagents:

  • Cell Culture: Appropriate cell line (e.g., STHdhQ111, HEK293T transfected with mHTT constructs) and culture reagents.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Quantification Kit: BCA or Bradford assay kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-20% Tris-Glycine precast gels), running buffer.

  • Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, transfer system.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-Huntingtin antibody (e.g., MAB2166, 5TF-1C2 for polyQ).[3][6]

    • Antibody for a loading control (e.g., anti-β-tubulin, anti-GAPDH, anti-Vinculin).[3]

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 12-48 hours).[3]

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-huntingtin antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:500 to 1:3000 can be used.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Acquire the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).[8] Normalize the intensity of the huntingtin band to the corresponding loading control band.

Conclusion

This compound is a valuable tool for studying the degradation of huntingtin protein. The provided protocol for Western blot analysis allows for the reliable quantification of changes in huntingtin protein levels following treatment with this compound. The data presented demonstrates the potential of this compound to reduce mHTT levels, highlighting its therapeutic relevance for Huntington's disease research.

References

Application Notes and Protocols: Immunofluorescence Staining for Autophagy Markers with NCT-504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. NCT-504 is a small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4Kγ) that has been identified as a potent modulator of autophagy.[1][2] By inhibiting PIP4Kγ, this compound leads to an increase in autophagic flux, making it a valuable tool for studying the autophagy pathway and a potential therapeutic agent.[2][3][4]

These application notes provide a detailed protocol for the immunofluorescence (IF) staining of key autophagy markers, LC3 and p62, in cultured cells treated with this compound. This method allows for the visualization and quantification of changes in autophagy upon this compound treatment.

Principle of the Assay

Upon the induction of autophagy, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II.[5] LC3-II is recruited to the membranes of autophagosomes, resulting in a shift from a diffuse cytoplasmic staining pattern to a punctate pattern.[5] Therefore, an increase in the number of LC3 puncta is a widely used indicator of autophagosome formation.

Sequestosome 1 (p62/SQSTM1) is a protein that recognizes and shuttles ubiquitinated proteins to the autophagosome for degradation. Consequently, p62 is itself degraded during the autophagic process. An accumulation of p62 can indicate an inhibition of autophagy, while a decrease in p62 levels can suggest an increase in autophagic flux.

This protocol describes the preparation of cells, treatment with this compound, immunofluorescent labeling of endogenous LC3 and p62, and subsequent imaging and analysis.

Signaling Pathway of this compound in Autophagy Regulation

This compound inhibits PIP4Kγ, a lipid kinase. This inhibition leads to an increase in autophagic flux. The precise downstream signaling cascade is an area of active research, but it is understood that the modulation of phosphoinositide levels by PIP4Kγ inhibition plays a crucial role in the initiation and maturation of autophagosomes.

NCT504_Pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI_Metabolism Phosphoinositide Metabolism PIP4Kg->PI_Metabolism Regulates Autophagy_Initiation Autophagy Initiation PI_Metabolism->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autophagic_Flux Increased Autophagic Flux Autophagosome->Autophagic_Flux

Caption: this compound inhibits PIP4Kγ, modulating phosphoinositide metabolism and promoting autophagic flux.

Experimental Protocols

Materials
  • Cell Lines: HeLa, HEK293, or Mouse Embryonic Fibroblasts (MEFs) are suitable.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibodies:

    • Rabbit anti-LC3B antibody

    • Mouse anti-p62/SQSTM1 antibody

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Alexa Fluor 594-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Glass Coverslips and Slides

Experimental Workflow

IF_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed cells on coverslips cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion treatment Treat cells with this compound (e.g., 5-10 µM for 6-12 hours) cell_adhesion->treatment control Treat control cells with DMSO cell_adhesion->control fixation Fix with 4% PFA treatment->fixation control->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with primary antibodies (anti-LC3 and anti-p62) blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mounting Mount coverslips dapi->mounting imaging Image with fluorescence microscope mounting->imaging quantification Quantify LC3 puncta and p62 intensity imaging->quantification

Caption: Workflow for immunofluorescence analysis of autophagy markers following this compound treatment.

Detailed Protocol
  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration range of 5-10 µM is recommended as a starting point.

    • For the vehicle control, prepare medium with the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the this compound or vehicle control-containing medium.

    • Incubate for the desired time period. A time course of 6 to 12 hours is recommended to observe a significant increase in autophagosomes.[6]

  • Immunofluorescence Staining:

    • Fixation: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-LC3B and mouse anti-p62) in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Washing: Wash the cells three times with PBST for 5 minutes each.

    • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Washing: Wash the cells twice with PBS.

    • Mounting: Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging and Quantification:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for LC3), and Alexa Fluor 594 (red for p62).

    • Quantification of LC3 Puncta: Count the number of green puncta per cell. A cell with more than 5-10 distinct puncta can be considered positive for autophagy induction.[7] Analyze at least 50-100 cells per condition. Image analysis software such as ImageJ or CellProfiler can be used for automated puncta counting.

    • Quantification of p62: Measure the mean fluorescence intensity of the red channel (p62) per cell. A decrease in p62 intensity is indicative of increased autophagic flux.

Data Presentation

The following tables present representative quantitative data that could be obtained from an immunofluorescence experiment using this compound.

Table 1: Quantification of LC3 Puncta Formation

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Average Number of LC3 Puncta per Cell (± SEM)Fold Change vs. Vehicle
Vehicle (DMSO)0123.2 ± 0.51.0
This compound101215.4 ± 1.84.8[6]

Table 2: Quantification of p62 Protein Levels

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Average p62 Fluorescence Intensity per Cell (Arbitrary Units ± SEM)Percent Decrease vs. Vehicle
Vehicle (DMSO)012850 ± 750%
This compound1012425 ± 5050%

Troubleshooting

IssuePossible CauseSolution
High background staining - Inadequate blocking- Secondary antibody is non-specific- Antibody concentration too high- Increase blocking time or BSA concentration- Run a secondary antibody-only control- Titrate primary and secondary antibodies
Weak or no signal - Primary antibody not effective- Insufficient permeabilization- this compound treatment ineffective- Use a validated antibody and check dilution- Increase Triton X-100 concentration or incubation time- Confirm this compound activity with a positive control (e.g., starvation)
Diffuse LC3 staining in treated cells - Autophagy is not induced- Fixation/permeabilization issue- Increase this compound concentration or incubation time- Optimize fixation and permeabilization steps
Difficulty in quantifying puncta - High cell density- Out-of-focus images- Seed cells at a lower density- Ensure proper focusing during image acquisition

Conclusion

This application note provides a comprehensive protocol for utilizing immunofluorescence to study the effects of the autophagy modulator this compound. By following this detailed methodology, researchers can effectively visualize and quantify the induction of autophagy through the analysis of LC3 puncta formation and p62 degradation. The provided diagrams and data tables serve as a valuable resource for experimental planning and data interpretation in the fields of cell biology and drug discovery.

References

Application Notes and Protocols: NCT-504 Experimental Design for Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ), with an IC50 of 15.8 μM.[1] This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Huntington's disease (HD).[2][3] The primary mechanism of action of this compound involves the inhibition of PIP4Kγ, which leads to an increase in autophagic flux, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[1][4] In the context of Huntington's disease, this compound has been shown to facilitate the clearance of mutant huntingtin (mHtt) protein aggregates in various cell types, including patient-derived fibroblasts.[2][4]

These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on patient-derived fibroblasts, with a focus on its potential to reduce mutant huntingtin levels and modulate autophagy. The protocols outlined below cover cell culture, compound treatment, and key analytical assays to evaluate the efficacy and mechanism of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

ParameterValueCell TypesReference
IC50 (PIP4Kγ inhibition) 15.8 µMReconstituted enzyme assay[1]
Kd (PIP4Kγ binding) 354 nMDiscoverX KINOMEscan[4]
Effective Concentration (mHtt reduction) 2 - 23 µMPC12 cells, HEK293T cells, patient fibroblasts[4]
Treatment Duration (autophagy induction) 2 - 72 hoursMEFs, 293A cells, primary neurons[1]
Concentration (autophagy flux increase) 2.4 - 40 µM293A cells[4]

Signaling Pathway

NCT504_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PI5P PI5P PIP2 PI(4,5)P2 PI5P->PIP2 Phosphorylation NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PIP4Kg->PIP2 Catalyzes Autophagy Autophagy Induction PIP4Kg->Autophagy Inhibition leads to PI3P PI3P (Increased) PIP4Kg->PI3P Inhibition increases PI35P2 PI(3,5)P2 (Increased) PIP4Kg->PI35P2 Inhibition increases mHtt_agg Mutant Huntingtin Aggregates Autophagy->mHtt_agg Targets Degradation Degradation of mHtt Autophagy->Degradation Mediates mHtt_agg->Degradation PI3P->Autophagy Promotes PI35P2->Autophagy Promotes

Caption: this compound inhibits PIP4Kγ, increasing autophagy and promoting mutant huntingtin degradation.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Analytical Assays cluster_analysis Data Analysis obtain_fibroblasts Obtain Patient-Derived Fibroblasts culture_fibroblasts Culture and Expand Fibroblasts obtain_fibroblasts->culture_fibroblasts qc_fibroblasts Quality Control (Morphology, Growth Rate) culture_fibroblasts->qc_fibroblasts seed_cells Seed Fibroblasts for Experiments qc_fibroblasts->seed_cells treat_nct504 Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_nct504 viability_assay Cell Viability Assay (e.g., MTT/WST-1) treat_nct504->viability_assay western_blot Western Blot (mHtt, LC3-II, p62) treat_nct504->western_blot if_microscopy Immunofluorescence (mHtt Aggregates, LC3 Puncta) treat_nct504->if_microscopy autophagy_flux Autophagy Flux Assay (with Lysosomal Inhibitors) treat_nct504->autophagy_flux quantify_data Quantify Western Blots and Fluorescence Images viability_assay->quantify_data western_blot->quantify_data if_microscopy->quantify_data autophagy_flux->quantify_data statistical_analysis Statistical Analysis quantify_data->statistical_analysis interpret_results Interpret Results and Draw Conclusions statistical_analysis->interpret_results

References

Troubleshooting & Optimization

NCT-504 solubility issues and precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-504. The information is designed to address common challenges, particularly those related to solubility and precipitation, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Gamma (PIP4Kγ) with an IC50 of 15.8 μM.[1][2] It has been identified as a potential therapeutic agent for Huntington's disease.[1][3] Inhibition of PIP4Kγ by this compound leads to an increase in the cellular levels of phosphoinositides PI(3,5)P2, PI3P, and PI5P.[4] These changes stimulate autophagic flux, which helps clear mutant huntingtin (mHtt) protein aggregates.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][6][7] It is soluble in DMSO at concentrations up to 125 mg/mL (309.03 mM).[1][7][8] For complete dissolution at this high concentration, ultrasonic treatment may be necessary.[1][2][7][8] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][8]

Q3: My this compound precipitated after I added it to my cell culture media. What should I do?

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue, primarily because it is a hydrophobic compound dissolved in an organic solvent (DMSO). Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.

  • Pre-warming Media: Warm the cell culture media to 37°C before adding the this compound stock solution. This can help improve the solubility of the compound.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.

  • Serum Presence: The presence of serum in the media can sometimes aid in the solubilization of hydrophobic compounds through binding to proteins like albumin.[9] If you are using serum-free media, you may be more likely to encounter precipitation.

Q4: What are the optimal storage conditions for this compound?

  • Powder: Store the solid form of this compound at -20°C for up to 3 years.[1][7]

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate observed in cell culture plate wells after treatment. The compound has low aqueous solubility and has precipitated out of the media.- Lower the final concentration of this compound. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). - Pre-warm the media before adding the compound. - Add the compound to media containing serum, if experimentally appropriate.
Inconsistent experimental results between batches. - Degradation of this compound due to improper storage. - Inaccurate concentration of the stock solution. - Precipitation in the media leading to variable effective concentrations.- Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. - Re-verify the concentration of your stock solution. - Visually inspect for precipitation before treating cells. If present, prepare a fresh dilution.
Cell toxicity observed at expected non-toxic concentrations. - DMSO concentration is too high. - The compound has precipitated and the solid particles are causing physical stress to the cells.- Prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to the culture. - Centrifuge or filter the final working solution to remove any precipitate before adding it to the cells (note: this will lower the effective concentration).

Quantitative Data Summary

Table 1: this compound Physicochemical and In Vitro Properties

PropertyValueSource
Molecular Formula C15H12N6O2S3[1][6][8]
Molecular Weight 404.49 g/mol [1][2][7][8]
IC50 (PIP4Kγ) 15.8 µM[1][2]
Solubility in DMSO 125 mg/mL (309.03 mM)[1][7][8]
Appearance White to light yellow solid[1][8]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource
Powder -20°C3 years[1][7]
In Solvent (DMSO) -80°C6 months[1][10]
In Solvent (DMSO) -20°C1 month[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in cell culture media with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound powder required to make a 10 mM stock solution. (Molecular Weight = 404.49 g/mol ). For 1 mL of 10 mM stock, you will need 4.045 mg of this compound. b. Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile, anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If dissolution is difficult, use an ultrasonic bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use, sterile tubes and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To make a 10 µM working solution, you will need to perform a 1:1000 dilution. d. While gently vortexing the pre-warmed media, add the appropriate volume of the 10 mM stock solution. For example, add 10 µL of 10 mM this compound to 9.99 mL of media. e. Continue to mix the solution for another 30 seconds to ensure it is homogenous. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

NCT504_Signaling_Pathway cluster_downstream Downstream Effects of PIP4Kγ Inhibition NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Phosphorylates PI3P PI3P PI35P2 PI(3,5)P2 PI5P PI5P PI5P->PIP4Kg Autophagy Autophagy Flux PI3P->Autophagy Promotes PI35P2->Autophagy Promotes mHtt Mutant Huntingtin (mHtt) Aggregates Autophagy->mHtt Targets Degradation Degradation mHtt->Degradation NCT504_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use A 1. Weigh this compound Powder B 2. Dissolve in Anhydrous DMSO (10 mM Stock) A->B C 3. Aliquot and Store at -80°C B->C E 5. Dilute Stock into Media (e.g., 1:1000 for 10 µM) C->E Thaw one aliquot D 4. Pre-warm Cell Media (37°C) D->E F 6. Vortex Immediately E->F G 7. Add to Cells F->G Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Precipitation Observed? Sol1 Lower Final Concentration Start->Sol1 Yes End No Precipitation Start->End No Sol2 Reduce Final DMSO % Sol1->Sol2 Sol3 Pre-warm Media Sol2->Sol3 Sol4 Use Serial Dilution Sol3->Sol4 Sol4->End

References

potential off-target effects of NCT-504 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NCT-504 in cellular experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ).[1][2] By inhibiting PIP4Kγ, this compound leads to an increase in autophagic flux, which is the cellular process for degrading and recycling cellular components.[1][3] This mechanism has been shown to promote the clearance of mutant huntingtin (mHtt) protein aggregates, which are implicated in the pathology of Huntington's disease.[4][5]

Q2: How selective is this compound for its primary target, PIP4Kγ?

A2: this compound has demonstrated high selectivity for PIP4Kγ. In a kinase panel screen of 442 human kinases, this compound showed significant activity only against PIP4Kγ at a concentration of 10 μM.[1] However, it is important to note that at concentrations of 50 μM, weak inhibition of PIP4Kα and PIP4Kβ has been observed.[2]

Q3: What are the potential off-target effects of this compound in cells?

A3: While this compound is highly selective, potential off-target effects, particularly at higher concentrations, should be considered. These could manifest as:

  • Modulation of other PIP4K isoforms: As mentioned, weak inhibition of PIP4Kα and PIP4Kβ can occur at higher concentrations of this compound.[2]

  • Unintended effects on cellular signaling: Off-target binding to other kinases or cellular proteins could lead to unexpected phenotypic changes unrelated to PIP4Kγ inhibition.[6]

  • Cellular toxicity: At high concentrations, off-target effects can contribute to cellular stress and toxicity.[6] It has been reported, however, that this compound at 10 μM for 12 hours does not affect cell viability in mouse embryonic fibroblasts (MEFs).[2]

Q4: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?

A4: Observing an unexpected phenotype is a common concern when working with small molecule inhibitors. To investigate whether the observed effect is off-target, a systematic approach is recommended. Refer to the troubleshooting guide below for a step-by-step process to dissect on-target versus off-target effects.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

If you observe a phenotype that is not consistent with the known on-target effects of PIP4Kγ inhibition, follow these steps to troubleshoot:

Step 1: Titrate this compound Concentration

  • Rationale: Off-target effects are often concentration-dependent and typically occur at higher concentrations.[6]

  • Action: Perform a dose-response experiment with a wide range of this compound concentrations. Determine the minimal concentration required to achieve the desired on-target effect (e.g., reduction of mHtt aggregates). If the unexpected phenotype only appears at significantly higher concentrations, it is more likely to be an off-target effect.

Step 2: Use a Negative Control Compound

  • Rationale: A structurally similar but inactive analog of this compound can help differentiate between specific and non-specific effects.

  • Action: If available, treat cells with an inactive analog of this compound. If the unexpected phenotype is absent with the inactive analog, it suggests the effect is due to a specific interaction of this compound, though it could still be an off-target interaction.

Step 3: Genetic Validation of the Target

  • Rationale: Genetically knocking down or knocking out the intended target (PIP4Kγ) should phenocopy the on-target effects of the inhibitor.

  • Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PIP4Kγ. If the on-target phenotype is replicated but the unexpected phenotype is not, this strongly suggests the latter is an off-target effect of this compound.[6]

Step 4: Orthogonal Inhibition

  • Rationale: Using a different, structurally unrelated inhibitor of PIP4Kγ can help confirm that the primary phenotype is due to on-target inhibition.

  • Action: If another selective PIP4Kγ inhibitor is available, treat your cells with it. If it reproduces the expected on-target effects without causing the unexpected phenotype, this further points to an off-target effect of this compound.

Data Presentation

Table 1: Kinase Selectivity of this compound

Kinase TargetIC50 (μM)Percent Inhibition at 10 μMNotes
PIP4Kγ 15.8 >65% Primary Target
PIP4Kα>50WeakWeakly inhibited at 50 μM
PIP4Kβ>50WeakWeakly inhibited at 50 μM
Other 441 KinasesNot Active<65%Based on a broad kinase panel screen

Source: Data compiled from MedchemExpress and eLife.[1][2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a panel of kinases to identify both on-target and potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature and time for the specific kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with PIP4Kγ in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Pellet the aggregated proteins by centrifugation.

  • Detection: Analyze the soluble protein fraction by Western blotting using an antibody specific for PIP4Kγ.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of PIP4Kγ in the this compound-treated samples compared to the control, meaning more of the protein will remain in the soluble fraction at higher temperatures.

Visualizations

cluster_0 Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Titrate Perform Dose-Response (Vary [this compound]) Start->Titrate Phenotype_Persists_Low_Conc Phenotype persists at low effective concentration? Titrate->Phenotype_Persists_Low_Conc Genetic Genetic Knockdown/Knockout of PIP4Kγ (siRNA/CRISPR) Phenotype_Replicated Unexpected phenotype replicated? Genetic->Phenotype_Replicated Phenotype_Persists_Low_Conc->Genetic Yes Off_Target High Likelihood of Off-Target Effect Phenotype_Persists_Low_Conc->Off_Target No Phenotype_Replicated->Off_Target No On_Target Potential On-Target Effect (Further investigation needed) Phenotype_Replicated->On_Target Yes

Caption: A flowchart for troubleshooting unexpected cellular phenotypes observed with this compound treatment.

cluster_1 This compound On-Target Signaling Pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits Autophagy Increased Autophagic Flux PIP4Kg->Autophagy Normally suppresses Clearance Clearance of mHtt Autophagy->Clearance mHtt Mutant Huntingtin (mHtt) Protein Aggregates Clearance->mHtt

Caption: The on-target signaling pathway of this compound, leading to the clearance of mutant huntingtin aggregates.

References

Technical Support Center: NCT-504 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCT-504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in cytotoxicity and cell viability assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, allosteric inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase gamma (PIP4Kγ), with a reported IC50 of 15.8 μM.[1] Its primary mechanism of action involves the induction of autophagic flux, a cellular process responsible for the degradation and recycling of cellular components.[1] By inhibiting PIP4Kγ, this compound is thought to alter the cellular levels of phosphoinositides, which in turn triggers an increase in autophagy.[2][3] This mechanism is of particular interest in the research of neurodegenerative diseases, such as Huntington's disease, where the clearance of aggregated proteins is a key therapeutic goal.[3][4]

Q2: Does this compound affect cell viability?

A2: At concentrations effective for inducing autophagy and clearing mutant huntingtin protein, this compound has been shown to have a minimal impact on the viability of several cell types. For example, treatment with 10 μM this compound for 12 hours did not affect the viability of mouse embryonic fibroblasts (MEFs).[1] Furthermore, concentrations of 5 μM or lower were found to be non-toxic to primary cortical neurons.[2] However, as with any compound, cytotoxicity can be cell-type dependent and influenced by concentration and exposure time. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro experiments, a stock solution can be prepared in DMSO. For long-term storage, the solid powder should be stored at -20°C for up to 3 years. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: Can this compound interfere with common cytotoxicity assay readouts?

A4: this compound is a thienopyrimidine derivative.[2] Compounds with this scaffold have the potential to interfere with colorimetric and fluorometric assays.[2][5] Thienopyrimidines can exhibit intrinsic fluorescence or act as quenchers, which may lead to false-positive or false-negative results in fluorescence-based assays.[5][6] In absorbance-based assays like the MTT assay, they could potentially interact with the tetrazolium salts.[7] Therefore, it is crucial to include proper controls, such as a "compound-only" control (this compound in media without cells), to account for any background signal.

Data Presentation: this compound and Cell Viability

The following tables summarize the available data on the effect of this compound on cell viability. It is important to note that these values are a guide, and optimal concentrations should be determined empirically for each cell line and assay.

Table 1: Summary of this compound Effects on Cell Viability

Cell TypeConcentrationExposure TimeEffect on ViabilityReference
Mouse Embryonic Fibroblasts (MEFs)10 µM12 hoursNo significant effect[1]
Primary Cortical Neurons≤ 5 µMNot specifiedNo significant effect[2]

Table 2: General Cytotoxicity Profile of Thienopyrimidine Derivatives (for reference)

Cell LineCompound TypeIC50 Range (µM)Reference
HT-29 (Colon Cancer)Thienopyrimidine derivatives0.85 - 7.2[8]
HepG2 (Liver Cancer)Thienopyrimidine derivatives6.62 - 9.11[8]
MCF-7 (Breast Cancer)Thienopyrimidine derivatives7.2 - 16.26[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Untreated Control: Cells in culture medium only.

      • Compound-Only Control: this compound in culture medium without cells to check for interference.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the compound-only control.

Troubleshooting Guides

Issue 1: High background absorbance in the MTT assay.

  • Possible Cause: Interference from this compound. Thienopyrimidine compounds can sometimes reduce tetrazolium salts non-enzymatically.[2][7]

  • Troubleshooting Steps:

    • Run a "compound-only" control: Prepare wells with the same concentrations of this compound in media but without cells.

    • Subtract background: Subtract the average absorbance of the "compound-only" wells from your experimental wells.

    • Use an alternative assay: If interference is significant, consider using a different viability assay, such as the LDH cytotoxicity assay, which measures membrane integrity.

Issue 2: Inconsistent or variable results between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and that this compound is fully dissolved in the stock solution.

Issue 3: Unexpectedly high cell viability at high this compound concentrations.

  • Possible Cause: Compound interference with the assay readout. Some compounds can have a hormetic effect or interfere with the assay chemistry at high concentrations.

  • Troubleshooting Steps:

    • Confirm with a secondary assay: Use an orthogonal assay that measures a different aspect of cell health (e.g., membrane integrity via LDH assay or ATP levels).

    • Microscopic examination: Visually inspect the cells for morphological signs of stress or death.

    • Review literature on thienopyrimidines: This class of compounds can have complex biological activities.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NCT504_Mechanism cluster_0 Cellular Environment NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Phosphorylates mTORC1 mTORC1 PIP4Kg->mTORC1 Maintains basal signaling PI5P PI5P PI5P->PIP4Kg Autophagy_Machinery Autophagy Machinery (ULK1, Beclin-1, etc.) mTORC1->Autophagy_Machinery Inhibits Autophagosome Autophagosome Autophagy_Machinery->Autophagosome Initiates Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with Aggregated_Proteins Aggregated Proteins (e.g., mutant Huntingtin) Aggregated_Proteins->Autophagosome Engulfed

Caption: this compound inhibits PIP4Kγ, leading to increased autophagy.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound (serial dilutions) and controls A->B C 3. Incubate for desired duration (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours (formazan formation) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caption: Logical workflow for troubleshooting assay issues.

References

troubleshooting inconsistent results with NCT-504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NCT-504. The information is designed to address potential inconsistencies and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase gamma (PIP4Kγ).[1][2] Its inhibitory action leads to an increase in autophagic flux, which is the cell's natural process for clearing out damaged proteins and components.[1][2][3] This mechanism has been shown to be effective in reducing the levels of mutant huntingtin protein (mHtt) associated with Huntington's disease.[1][3]

Q2: What are the expected downstream effects of this compound treatment?

A2: Inhibition of PIP4Kγ by this compound leads to two significant downstream effects:

  • Increased Autophagic Flux: this compound stimulates the entire process of autophagy, not just the initiation. This leads to more efficient clearance of cellular waste.[1][2]

  • Alterations in Phosphoinositide Levels: Treatment with this compound can cause changes in the levels of certain phosphoinositide signaling lipids. Specifically, an increase in PI5P, PI(3,5)P2, and PI3P levels, along with a decrease in PI4P, has been observed over a 12-hour period.[1]

Q3: Is this compound selective for PIP4Kγ?

A3: Yes, this compound has been shown to be a highly selective inhibitor for PIP4Kγ. In a screening against 442 human kinases, this compound was active against only PIP4Kγ at a concentration of 10 μM.[1]

Troubleshooting Inconsistent Results

A common challenge in experimental biology is result variability. The following guide addresses potential sources of inconsistent outcomes when using this compound.

Problem Potential Cause Recommended Solution
Variable reduction in target protein levels (e.g., mutant Huntingtin) Cell Viability Issues: High concentrations of this compound may impact cell health, affecting protein expression and degradation pathways.Determine the optimal non-toxic concentration of this compound for your specific cell line using a dose-response curve and a viability assay (e.g., MTT or trypan blue exclusion). It has been noted that effective concentrations did not impact cell viability in previous studies.[1][2]
Inconsistent Autophagy Induction: The cellular state can influence the baseline level of autophagy. Factors like nutrient deprivation or stress can interfere with the effects of this compound.Ensure consistent cell culture conditions, including media composition, cell density, and passage number. It is important to note that starvation does not upregulate autophagy in neurons, a key difference from other cell types.[2]
Compound Stability and Activity: Improper storage or handling of this compound can lead to degradation and loss of potency.Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
Discrepancies in Autophagy Flux Measurements Incorrect Assay Timing: The effects of this compound on autophagic flux are time-dependent.Perform a time-course experiment to determine the optimal treatment duration for observing maximal autophagic flux in your experimental system. Statistically significant increases in autophagic flux have been observed in primary rodent cortical neurons for up to 72 hours.[1][2]
Limitations of the Assay Method: Different autophagy assays measure different stages of the process. For example, measuring only LC3-II levels can be misleading as it reflects the number of autophagosomes but not necessarily the flux.Use an assay that measures autophagic flux, such as the Dendra2-LC3 turnover assay, which tracks the degradation of the reporter.[1][2] As a positive control, consider overexpressing Beclin-1, a known positive regulator of autophagy.[1][2]
Lack of Effect in Certain Cell Lines Defective Autophagy Pathway: The efficacy of this compound is dependent on a functional autophagy pathway.Confirm the integrity of the autophagy machinery in your cell line. For example, this compound failed to lower GFP-Htt(exon1)-Q74 aggregates in Atg7-/- mouse embryonic fibroblasts (MEFs), as Atg7 is essential for autophagosome formation.[1]
Resistance to Inhibition: Mutations in the target kinase can confer resistance to the inhibitor.Be aware that a PIP4Kγ G-loop mutant has been shown to be resistant to this compound, consistent with an allosteric inhibition mechanism.[1]

Experimental Protocols

General Protocol for Assessing this compound Effect on Mutant Huntingtin (mHtt) Aggregates

This protocol is a generalized procedure based on methodologies cited in the literature.[1]

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) at an appropriate density.

    • Transfect cells with a vector expressing a fluorescently tagged mHtt construct (e.g., GFP-HTT(exon1)-Q74).

  • This compound Treatment:

    • Two hours post-transfection, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). A concentration of 2 µM has been used effectively.[1]

  • Incubation:

    • Incubate the cells for 48 hours to allow for aggregate formation and the effect of the compound.

  • Fixation and Imaging:

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Image the cells using fluorescence microscopy.

  • Quantification:

    • Quantify the percentage of transfected cells containing visible mHtt aggregates.

    • Analyze the data from multiple independent experiments for statistical significance.

Signaling Pathway and Experimental Workflow Diagrams

NCT504_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound PIP4Kγ PIP4Kγ This compound->PIP4Kγ Inhibits Autophagic Flux Autophagic Flux PIP4Kγ->Autophagic Flux Negatively Regulates mHtt Aggregates mHtt Aggregates Autophagic Flux->mHtt Aggregates Promotes Clearance Cleared mHtt Cleared mHtt mHtt Aggregates->Cleared mHtt

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Viability Is cell viability affected? Start->Check_Viability Check_Autophagy Is autophagic flux measurement reliable? Check_Viability->Check_Autophagy No Optimize_Dose Optimize this compound concentration Check_Viability->Optimize_Dose Yes Check_Compound Is compound integrity confirmed? Check_Autophagy->Check_Compound Yes Refine_Assay Use flux-specific assay (e.g., Dendra2-LC3) Check_Autophagy->Refine_Assay No Check_Pathway Is autophagy pathway intact? Check_Compound->Check_Pathway Yes Prepare_Fresh Prepare fresh this compound solutions Check_Compound->Prepare_Fresh No Validate_Cell_Line Confirm functional autophagy pathway (e.g., check Atg7) Check_Pathway->Validate_Cell_Line No Consistent_Results Consistent Results Check_Pathway->Consistent_Results Yes Optimize_Dose->Check_Autophagy Refine_Assay->Check_Compound Prepare_Fresh->Check_Pathway Validate_Cell_Line->Consistent_Results

References

NCT-504 stability in solution at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the selective allosteric PIP4Kγ inhibitor, NCT-504, in solution at -20°C and -80°C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound.[1] For optimal solubility, it is advisable to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact solubility.[1][2]

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2][3]

Q3: What is the expected stability of this compound in a DMSO stock solution at -20°C and -80°C?

A3: According to manufacturer recommendations, this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C .[1][4]

Q4: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Consider the following troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Optimize the dilution process: Instead of a large, single-step dilution, try serial dilutions. Add the DMSO stock solution to the aqueous buffer slowly while vortexing.[5]

  • Use a fresh DMSO stock: As DMSO can absorb moisture, using an older stock might contribute to precipitation issues.

Q5: How should I handle the solid form of this compound?

A5: The solid, powdered form of this compound is stable for up to 3 years when stored at -20°C.[1][2][6] Before opening the vial, it is good practice to centrifuge it briefly to ensure all the powder is at the bottom.[3]

This compound Solution Stability Data

Storage TemperatureSolventDuration of Stability
-80°CDMSO6 months[1][4]
-20°CDMSO1 month[1][4]
-20°C (Solid)N/A3 years[1][2][6]

Experimental Protocol: Assessing this compound Stability in Solution

This protocol provides a general method to assess the stability of this compound in a specific buffer or cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Experimental buffer or cell culture medium

  • HPLC or LC-MS system

  • Appropriate vials for sample collection

  • Incubator or temperature-controlled storage units (-20°C and -80°C)

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve a known mass of this compound in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.[1]

  • Prepare Working Solutions: Dilute the 10 mM DMSO stock solution into your experimental buffer or medium to a final working concentration (e.g., 10 µM).

  • Initial Analysis (Time = 0): Immediately after preparation, take an aliquot of the working solution and analyze it via HPLC or LC-MS. This will serve as your baseline (T=0) measurement of the intact compound's peak area.

  • Incubation: Store aliquots of the working solution at the desired temperatures (-20°C and -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days for -20°C; 1, 2, 4, and 6 months for -80°C), thaw an aliquot from each storage temperature.

  • Sample Analysis: Analyze the thawed samples using the same HPLC or LC-MS method as the T=0 sample.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the stability of this compound in solution.

NCT504_Stability_Workflow prep_stock Prepare 10 mM this compound in DMSO Stock Solution prep_work Dilute to Working Concentration in Experimental Buffer prep_stock->prep_work t0_analysis T=0 Analysis (HPLC / LC-MS) prep_work->t0_analysis storage Store Aliquots prep_work->storage storage_conditions -20°C -80°C storage->storage_conditions timepoint_analysis Time-Point Analysis (Thaw and Analyze) storage_conditions->timepoint_analysis data_analysis Data Analysis (% Remaining vs. T=0) timepoint_analysis->data_analysis

Workflow for this compound Stability Assessment.

Signaling Pathway

NCT504_Signaling_Pathway NCT504 This compound PIP4Kgamma PIP4Kγ NCT504->PIP4Kgamma Allosteric Inhibition PI45P2 PI(4,5)P2 PIP4Kgamma->PI45P2 Phosphorylation PI5P PI5P PI5P->PIP4Kgamma Downstream Downstream Signaling (e.g., Autophagy Modulation) PI45P2->Downstream

This compound Mechanism of Action.

References

Technical Support Center: NCT-504 and PIP4K Isoform Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCT-504 in experiments involving the phosphatidylinositol-5-phosphate (B1243415) 4-kinases (PIP4K) α and β.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective, allosteric inhibitor of PIP4Kγ, with a reported IC50 of 15.8 μM in a reconstituted enzyme assay.[1][2] It is important to note that due to its allosteric nature, the potency of this compound can vary depending on the assay format. For instance, a Kd of 354 nM has been reported in a DiscoverX binding assay.[1][2]

Q2: What is the effect of this compound on PIP4Kα and PIP4Kβ activity?

A2: this compound has been shown to have no inhibitory activity against PIP4Kβ.[1] It exhibits weak inhibition of PIP4Kα, with a reported IC50 in the range of 50 μM to 100 μM.[1]

Q3: Why is there a range for the IC50 value of this compound against PIP4Kα?

A3: The reported IC50 range for the weak inhibition of PIP4Kα by this compound reflects the inherent challenges in precisely quantifying low-potency interactions. Factors such as assay conditions (e.g., ATP and substrate concentrations), enzyme purity, and the specific detection method can influence the calculated IC50 value. For weakly interacting compounds, slight variations in these parameters can lead to a broader reported potency range.

Q4: What is the mechanism of action for this compound?

A4: this compound functions as an allosteric inhibitor of PIP4Kγ.[2] This means it binds to a site on the enzyme that is distinct from the ATP-binding pocket. Evidence for this includes the observation that this compound's inhibitory activity is not competitive with ATP and that a mutant form of PIP4Kγ with alterations in the G-loop is resistant to inhibition by this compound.[2] This allosteric mechanism contributes to its high selectivity for PIP4Kγ over other kinases.[1]

Q5: What are the known cellular effects of this compound treatment?

A5: By inhibiting PIP4Kγ, this compound has been shown to increase autophagic flux.[1] This has potential therapeutic implications, particularly in neurodegenerative diseases like Huntington's disease, where it has been observed to reduce the levels of mutant huntingtin protein.[3][4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against the three PIP4K isoforms.

IsoformInhibitorIC50 / KdAssay TypeReference
PIP4Kα This compound50 - 100 μMEnzyme Assay[1]
PIP4Kβ This compoundNo InhibitionEnzyme Assay[1]
PIP4Kγ This compound15.8 μM (IC50)Reconstituted Enzyme Assay[1][2]
PIP4Kγ This compound354 nM (Kd)DiscoverX Binding Assay[1][2]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PIP4Kα Inhibition by this compound (ADP-Glo™ Format)

This protocol is designed to measure the weak inhibitory effect of this compound on PIP4Kα activity.

Materials:

  • Recombinant human PIP4Kα enzyme

  • PIP4Kα substrate: Phosphatidylinositol-5-phosphate (PI(5)P)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO. For assessing weak inhibition, a top concentration of 200-500 μM might be necessary.

    • Prepare a final dilution of the compound in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the PIP4Kα enzyme to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the PI(5)P substrate in Kinase Buffer. The concentration should be at or near the Km for PIP4Kα if known, or optimized for a robust signal.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer).

    • Add 2.5 µL of the diluted PIP4Kα enzyme solution.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the PI(5)P substrate solution containing ATP (at a concentration near the Km for PIP4Kα).

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure a sufficient signal window while maintaining linearity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guides

Troubleshooting PIP4Kα Inhibition Assays with this compound
IssuePossible CauseSuggested Solution
High data variability / Poor Z'-factor Low signal-to-noise ratio due to weak inhibition.Optimize enzyme and substrate concentrations to maximize the assay window. Increase incubation time, ensuring the reaction remains in the linear phase. Use high-quality, fresh reagents.
Inconsistent pipetting of small volumes.Use calibrated pipettes and consider using automated liquid handlers for better precision.
No significant inhibition observed This compound concentration is too low.Extend the concentration range of this compound up to 500 μM or higher.
Inactive enzyme.Verify the activity of the PIP4Kα enzyme with a known inhibitor or by confirming substrate phosphorylation.
Assay conditions are not optimal.Optimize pH, temperature, and buffer components.
IC50 value differs from published range Different assay conditions.Ensure your assay conditions (e.g., ATP concentration) are comparable to those in the literature. The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration; while this compound is allosteric for PIP4Kγ, its weak interaction with PIP4Kα may have some sensitivity to assay parameters.
Data fitting issues.Ensure you have enough data points across the dose-response curve, especially around the expected IC50, to allow for accurate curve fitting.
Troubleshooting PIP4Kβ Activity Assays
IssuePossible CauseSuggested Solution
Low or no detectable kinase activity PIP4Kβ has very low intrinsic activity.Use a higher concentration of the PIP4Kβ enzyme. Increase the reaction incubation time significantly. Ensure the use of a highly sensitive detection method like the ADP-Glo™ assay.
Inactive enzyme preparation.Confirm the integrity and activity of your recombinant PIP4Kβ.
Inconsistent activity measurements PIP4Kβ can interact with and be activated by PIP4Kα.If studying PIP4Kβ in a cellular context or with non-purified preparations, be aware of potential contaminating PIP4Kα activity. Use isoform-specific antibodies for immunoprecipitation or isoform-specific knockdowns to isolate PIP4Kβ activity.
Substrate preparation issues.Ensure the lipid substrate is properly solubilized and presented to the enzyme (e.g., in micelles or liposomes).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PIP4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Downstream Signaling PI PI PI4P PI(4)P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PI5P PI(5)P PI5P->PIP2 PIP4Kα, PIP4Kβ, PIP4Kγ PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activation Autophagy Autophagy mTORC1 mTORC1 mTORC1->Autophagy Inhibition PIP4Kγ PIP4Kγ PIP4Kγ->mTORC1 Regulation NCT504 This compound NCT504->PIP4Kγ Allosteric Inhibition

Caption: Simplified phosphoinositide signaling pathway showing the roles of PIP4K isoforms.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, this compound) plate_setup Plate Setup (384-well) reagent_prep->plate_setup add_compound Add this compound/Vehicle plate_setup->add_compound add_enzyme Add PIP4Kα add_compound->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Initiate Reaction (PI(5)P + ATP) pre_incubation->add_substrate reaction_incubation Incubate (30°C) add_substrate->reaction_incubation add_adpglo Add ADP-Glo™ Reagent reaction_incubation->add_adpglo adpglo_incubation Incubate (RT) add_adpglo->adpglo_incubation add_detection Add Kinase Detection Reagent adpglo_incubation->add_detection detection_incubation Incubate (RT) add_detection->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound against PIP4Kα.

Logical_Troubleshooting cluster_pip4ka PIP4Kα Specific Issues cluster_pip4kb PIP4Kβ Specific Issues start Unexpected Results in PIP4Kα/β Assay check_reagents Are all reagents fresh and properly stored? start->check_reagents check_controls Did positive and negative controls work as expected? check_reagents->check_controls Yes end_reassess Re-evaluate Experimental Design check_reagents->end_reassess No check_protocol Was the protocol followed exactly? check_controls->check_protocol Yes check_controls->end_reassess No weak_inhibition Issue: Weak Inhibition Signal check_protocol->weak_inhibition Yes (PIP4Kα) low_activity Issue: Low/No Activity check_protocol->low_activity Yes (PIP4Kβ) check_protocol->end_reassess No optimize_assay Optimize assay window (enzyme/substrate conc.) weak_inhibition->optimize_assay extend_conc Extend this compound concentration range optimize_assay->extend_conc end_resolve Problem Resolved extend_conc->end_resolve increase_enzyme Increase enzyme concentration and incubation time low_activity->increase_enzyme check_alpha Consider contaminating PIP4Kα activity increase_enzyme->check_alpha check_alpha->end_resolve

Caption: Logical workflow for troubleshooting PIP4Kα and PIP4Kβ assays.

References

Technical Support Center: NCT-504 and Striatal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NCT-504 in studies involving striatal neurons. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in striatal neurons?

A1: this compound is a selective, allosteric inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase gamma (PIP4Kγ) with an IC50 of 15.8 μM.[1] In the context of Huntington's disease (HD) models, its primary mechanism involves the reduction of mutant huntingtin (mHtt) protein levels.[2] Inhibition of PIP4Kγ by this compound leads to an increase in the levels of three key phosphoinositide signaling lipids: PI(3,5)P2, PI3P, and PI5P.[1][2] This elevation in phosphoinositides stimulates autophagic flux, enhancing the clearance of mHtt protein aggregates in striatal and cortical neurons.[2][3] The process is dependent on the core autophagy machinery, as the effects of this compound on mHtt are absent in cells lacking the essential autophagy gene Atg7.[2][3]

Q2: What is a typical effective concentration range for this compound in striatal neuron cultures?

A2: The effective concentration of this compound can vary depending on the specific cell type and experimental endpoint. Based on published studies, a concentration range of 2.5 µM to 10 µM has been shown to be effective. For example, a 5 µM concentration of this compound for 12 hours significantly reduced full-length mHtt protein in immortalized striatal neurons from a knock-in HD mouse model.[2] In primary cortical neurons, both 2.5 µM and 5 µM this compound lowered the levels of Htt(exon1)-Q74.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I incubate my striatal neurons with this compound?

A3: Incubation times can range from a few hours to several days. A 12-hour incubation with 10 µM this compound was sufficient to observe an increase in phosphoinositide levels in mouse embryonic fibroblasts (MEFs).[1] For reducing mHtt levels in immortalized striatal neurons, a 12-hour treatment has been used.[2] In primary cortical neurons, stimulation of autophagy flux was observed for up to 72 hours with concentrations of 500 nM or 1 µM.[2][3] The optimal incubation time will depend on the specific downstream application and the turnover rate of the target protein.

Q4: Is this compound toxic to striatal neurons?

A4: this compound has been shown to be non-toxic at effective concentrations. For instance, a 10 µM concentration of this compound for 12 hours did not affect cell viability in MEFs.[1] Similarly, concentrations of 5 µM or lower did not impact the viability of primary cortical neurons.[2] However, it is always best practice to perform a cell viability assay (e.g., MTT or LDH assay) with your specific striatal neuron culture system to confirm the lack of toxicity at the concentrations you plan to use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant reduction in mHtt levels Suboptimal this compound concentration: The concentration may be too low for your specific cell density or culture conditions.Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 20 µM) to determine the optimal dose.
Insufficient incubation time: The treatment duration may not be long enough to induce a measurable change in protein levels.Increase the incubation time. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours).
Compromised autophagy pathway: The cells may have a defect in their autophagic machinery.As a positive control, treat cells with a known autophagy inducer (e.g., rapamycin) to confirm the functionality of the autophagy pathway. The effect of this compound is dependent on a functional autophagy system.[2][3]
High cell death observed This compound concentration is too high: Although generally non-toxic at effective doses, very high concentrations could be detrimental.Perform a dose-response cell viability assay to identify the toxic concentration threshold for your specific cells. Use concentrations well below this threshold.[1][2]
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the vehicle in the culture medium is low and non-toxic (typically ≤ 0.1%). Run a vehicle-only control.
Inconsistent results between experiments Variability in cell culture: Differences in cell density, passage number, or health can affect the response.Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health regularly.
This compound degradation: The compound may be unstable under your storage or experimental conditions.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.

Quantitative Data Summary

Cell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Immortalized striatal neurons (STHdhQ111)5 µM12 hoursSignificant reduction of full-length mHtt protein[2]
Primary cortical neurons2.5 µM, 5 µMNot specifiedLowered levels of Htt(exon1)-Q74[2]
Primary cortical neurons500 nM, 1 µMUp to 72 hoursEnhanced rate of Dendra2-LC3 turnover (increased autophagy flux)[2][3]
293A cellsDose-dependentNot specifiedDose-dependent decrease of Htt protein levels[2][3]
Mouse Embryonic Fibroblasts (MEFs)10 µM12 hoursElevated levels of PI(3,5)P2, PI3P, and PI5P; no effect on cell viability[1]

Experimental Protocols

Protocol: Generation of a Dose-Response Curve for this compound in Striatal Neurons

  • Cell Plating: Plate immortalized striatal neurons (e.g., STHdhQ111/Q111) in 24-well plates at a density that allows for optimal growth and response during the treatment period. Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against huntingtin (to detect mHtt) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for mHtt and the loading control.

    • Normalize the mHtt signal to the loading control for each sample.

    • Plot the normalized mHtt levels against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Striatal Neurons prepare_nct504 Prepare this compound Dilutions treat_cells Treat Cells prepare_nct504->treat_cells Add to cells incubate Incubate treat_cells->incubate lyse_cells Cell Lysis & Protein Quantification incubate->lyse_cells western_blot Western Blot lyse_cells->western_blot data_analysis Data Analysis & Curve Generation western_blot->data_analysis

Caption: Experimental workflow for generating an this compound dose-response curve.

signaling_pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg inhibits PIs ↑ PI(3,5)P2, PI3P, PI5P PIP4Kg->PIs (catalyzes consumption of PI5P) Autophagy ↑ Autophagic Flux PIs->Autophagy promotes mHtt Mutant Huntingtin (mHtt) Autophagy->mHtt targets Degradation Degradation mHtt->Degradation

Caption: this compound signaling pathway in striatal neurons.

References

Technical Support Center: Overcoming Limited In Vivo Permeability of NCT-504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited in vivo permeability of NCT-504, a selective allosteric inhibitor of PIP4Kγ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

A1: this compound is a selective allosteric inhibitor of the enzyme PIP4Kγ, showing potential for research in neurodegenerative diseases like Huntington's disease.[1][2] Its mechanism of action involves the induction of autophagy, which helps in clearing toxic protein aggregates.[3][4] However, initial pharmacokinetic studies have indicated that while this compound can achieve reasonable plasma exposure, it exhibits poor permeability across the blood-brain barrier (BBB).[5] This limitation is a significant hurdle for its use in preclinical studies targeting the central nervous system.

Q2: What are the potential reasons for the limited permeability of this compound?

A2: The limited permeability of a small molecule like this compound can be attributed to several physicochemical and physiological factors, including:

  • High polar surface area (PSA): Molecules with a high PSA often exhibit poor membrane permeability.

  • Low lipophilicity: Insufficient lipid solubility can hinder passage through the lipid bilayers of cell membranes.

  • Efflux transporter activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively transport the compound out of the brain.

  • Poor aqueous solubility: Although not explicitly stated as a major issue for this compound, poor solubility can limit its dissolution and subsequent absorption.

Q3: What general strategies can be employed to improve the in vivo permeability of a compound like this compound?

A3: Several formulation and medicinal chemistry strategies can be explored to enhance the in vivo permeability and bioavailability of poorly permeable compounds:

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.[2][3]

    • Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and potentially facilitate its transport across biological barriers.[6]

    • Use of Permeation Enhancers: Co-administration with agents that reversibly open tight junctions or inhibit efflux transporters can increase permeability.[1][7]

  • Medicinal Chemistry Approaches:

    • Prodrugs: Modifying the this compound molecule into a more lipophilic prodrug that is converted to the active compound in the target tissue.

    • Structural Analogs: Synthesizing and screening new analogs of this compound with improved physicochemical properties for better permeability.[5]

Troubleshooting Guides

Problem: Low this compound concentration detected in the brain tissue after systemic administration.
Possible Cause Troubleshooting Step Expected Outcome
Poor blood-brain barrier permeability.1. Co-administration with a P-gp inhibitor: If efflux is suspected, conduct a pilot in vivo study with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Formulate this compound in a brain-targeted delivery system: Explore the use of nanoparticles functionalized with ligands that bind to receptors on the BBB (e.g., transferrin receptor).Increased brain-to-plasma concentration ratio of this compound.
Low plasma exposure due to poor absorption or rapid metabolism.1. Assess oral bioavailability: Perform a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. 2. Formulate for improved oral absorption: If oral bioavailability is low, consider formulating this compound in a SEDDS or a nanoparticle system.Improved plasma concentration (AUC) of this compound.
Problem: High variability in efficacy between experimental animals.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent absorption of this compound from the administration site.1. Optimize the vehicle for administration: For oral gavage, ensure this compound is fully solubilized or in a stable suspension. Consider using a formulation that enhances solubility, such as a cyclodextrin (B1172386) complex. 2. Switch to a different route of administration: If oral administration proves too variable, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism and improve consistency.Reduced inter-animal variability in plasma and tissue concentrations of this compound.

Quantitative Data Summary

ParameterValueReference
This compound IC50 (PIP4Kγ) 15.8 µM[1][2]
This compound Kd (PIP4Kγ binding) 354 nM[3]
In Vivo Permeability Fails to cross the blood-brain barrier[5]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).

    • Surfactant: Choose a surfactant with an appropriate HLB value (e.g., Cremophor® EL, Tween® 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant to improve emulsification (e.g., Transcutol® HP, PEG 400).

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare various ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to ensure homogeneity.

    • Add the calculated amount of this compound to the mixture and stir until completely dissolved.

    • Cool the formulation to room temperature.

  • Characterization:

    • Emulsification Time: Add a small amount of the formulation to water and observe the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation to the unformulated compound.

Protocol 2: In Vivo Pharmacokinetic Study to Assess Brain Penetration
  • Animal Model: Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Drug Administration:

    • Administer the this compound formulation (e.g., SEDDS or a simple solution/suspension) via the desired route (e.g., oral gavage or intravenous injection).

    • Include a control group receiving the vehicle alone.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture or tail vein bleeding.

    • Immediately following blood collection, perfuse the animals with saline and collect the brains.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and brain homogenates.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for both plasma and brain (e.g., Cmax, Tmax, AUC).

    • Determine the brain-to-plasma concentration ratio at each time point to assess the extent of BBB penetration.

Visualizations

Signaling_Pathway This compound This compound PIP4Kγ PIP4Kγ This compound->PIP4Kγ Inhibits Autophagy Induction Autophagy Induction PIP4Kγ->Autophagy Induction Suppresses Clearance Clearance Autophagy Induction->Clearance mHTT Aggregates mHTT Aggregates Clearance->mHTT Aggregates Degrades

Caption: this compound signaling pathway.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Evaluation Solubility Screening Solubility Screening Phase Diagram Construction Phase Diagram Construction Solubility Screening->Phase Diagram Construction SEDDS Preparation SEDDS Preparation Phase Diagram Construction->SEDDS Preparation Characterization Characterization SEDDS Preparation->Characterization Animal Dosing Animal Dosing Characterization->Animal Dosing Sample Collection (Blood & Brain) Sample Collection (Blood & Brain) Animal Dosing->Sample Collection (Blood & Brain) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Collection (Blood & Brain)->Bioanalysis (LC-MS/MS) PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis

Caption: Experimental workflow for formulation and in vivo testing.

Troubleshooting_Logic Low Brain Concentration Low Brain Concentration Assess Plasma PK Assess Plasma PK Low Brain Concentration->Assess Plasma PK Low Plasma Exposure Low Plasma Exposure Assess Plasma PK->Low Plasma Exposure Good Plasma Exposure Good Plasma Exposure Assess Plasma PK->Good Plasma Exposure Improve Formulation Improve Formulation Low Plasma Exposure->Improve Formulation Co-administer with P-gp Inhibitor Co-administer with P-gp Inhibitor Good Plasma Exposure->Co-administer with P-gp Inhibitor Brain-Targeted Delivery Brain-Targeted Delivery Good Plasma Exposure->Brain-Targeted Delivery

Caption: Troubleshooting logic for low brain concentration.

References

Technical Support Center: Assessing NCT-504 Efficacy with Variable mHtt Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of NCT-504, a selective allosteric inhibitor of PIP4Kγ, in the context of variable mutant huntingtin (mHtt) protein levels.[1] this compound has been shown to reduce mHtt protein levels and is being explored as a potential therapeutic for Huntington's disease.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reducing mHtt protein levels?

A1: this compound functions as a selective allosteric inhibitor of PIP4Kγ (Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma).[1] Inhibition of PIP4Kγ by this compound leads to an increase in autophagic flux, which is the cellular process responsible for clearing aggregated proteins.[4][5] This enhanced autophagy helps to reduce the levels of toxic mHtt protein fragments and aggregates in various cell types, including neurons.[4][5]

Q2: What are the recommended methods for quantifying mHtt protein levels in experimental samples?

A2: Accurate quantification of mHtt is crucial for assessing the efficacy of this compound. Several immunoassays have been developed for this purpose. The choice of method may depend on the sample type (e.g., cell lysates, tissues, cerebrospinal fluid) and the desired sensitivity.

MethodDescriptionKey Features
Western Blot A widely used technique to separate proteins by size and then detect a specific protein of interest using antibodies.Semi-quantitative, allows for visualization of different mHtt species (e.g., full-length vs. fragments).
ELISA (Enzyme-Linked Immunosorbent Assay) A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.Quantitative, high-throughput.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) A sensitive immunoassay that uses fluorescence to measure protein levels.[6]Homogeneous (no-wash) format, suitable for high-throughput screening.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay that is highly sensitive and can be used to quantify total or mutant-specific HTT.[6]High sensitivity (picomolar range), robust and reproducible.[6]
SMC™ (Single Molecule Counting) An ultrasensitive technology capable of detecting proteins at femtomolar concentrations.[7][8]Ideal for samples with very low mHtt abundance, such as cerebrospinal fluid.[7][8]
MSD (Meso Scale Discovery) An electrochemiluminescence-based immunoassay platform.[9]High sensitivity and wide dynamic range.[9]

Q3: What are the critical experimental controls to include when assessing this compound efficacy?

A3: To ensure the validity of your results, it is essential to include the following controls in your experimental design:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • Untreated Control: To establish a baseline of mHtt protein levels in the absence of any treatment.

  • Positive Control: A compound known to modulate mHtt levels (if available) to validate the experimental system.

  • Negative Control: A structurally similar but inactive compound (if available) to ensure the observed effects are specific to this compound's mechanism.

  • Cell Viability Assay: To ensure that the observed reduction in mHtt is not due to cellular toxicity of the compound.[5]

Troubleshooting Guides

Problem: High variability in mHtt protein level measurements.

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Standardize lysis buffer composition, sonication parameters, and centrifugation steps. Always keep samples on ice.[10]
Pipetting Errors Regularly calibrate pipettes. Use reverse pipetting for viscous solutions.
Uneven Protein Loading (Western Blot) Accurately determine protein concentration (e.g., BCA assay) and load equal amounts of total protein per lane.[11] Use a loading control (e.g., GAPDH, β-actin) for normalization.[11]
Antibody Performance Optimize primary and secondary antibody concentrations. Ensure proper blocking and washing steps to minimize non-specific binding.[11][12][13]

Problem: No significant reduction in mHtt protein levels is observed after this compound treatment.

Potential CauseTroubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response curve to determine the IC50 of this compound in your specific cell model. The reported IC50 for PIP4Kγ is 15.8 μM.[1]
Insufficient Treatment Duration Conduct a time-course experiment to determine the optimal incubation time for observing a reduction in mHtt levels.[14]
Cell Model Insensitivity The response to this compound may vary between different cell lines or primary cultures. Consider testing in multiple models.
Compound Degradation Ensure proper storage of this compound (e.g., -20°C for powder).[1] Prepare fresh working solutions from a stock for each experiment.
Assay Sensitivity Ensure your mHtt quantification assay is sensitive enough to detect the expected changes. Consider using a more sensitive method if necessary.[6][7]

Experimental Protocols

Detailed Western Blot Protocol for mHtt Quantification

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Sonicate samples to shear DNA and ensure complete lysis.

    • Centrifuge lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for mHtt overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using image analysis software.

    • Normalize the mHtt band intensity to the intensity of a loading control protein (e.g., GAPDH, β-actin).

Visualizations

nct504_moa NCT504 This compound PIP4Kgamma PIP4Kγ NCT504->PIP4Kgamma Inhibits Autophagy Increased Autophagic Flux PIP4Kgamma->Autophagy Leads to mHtt_Clearance mHtt Protein Clearance Autophagy->mHtt_Clearance Enhances Therapeutic_Effect Potential Therapeutic Effect in Huntington's Disease mHtt_Clearance->Therapeutic_Effect

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Experiment Setup cluster_quantification Quantification cluster_analysis Analysis Cell_Culture Cell Culture/ Animal Model Treatment This compound Treatment (with controls) Cell_Culture->Treatment Harvest Sample Harvest & Lysis Treatment->Harvest Protein_Assay Protein Concentration Assay Harvest->Protein_Assay mHtt_Assay mHtt Quantification (e.g., Western Blot) Protein_Assay->mHtt_Assay Normalize Loading Data_Analysis Data Analysis mHtt_Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for assessing this compound efficacy.

References

Validation & Comparative

A Comparative Guide to PIP4Kγ Inhibitors: NCT-504 versus NIH-12848

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4Kγ) inhibitors, a clear understanding of the available tools is paramount. This guide provides an objective comparison of two prominent research compounds, NCT-504 and NIH-12848, focusing on their performance, underlying mechanisms, and the experimental data that define them.

Introduction to PIP4Kγ and its Inhibition

Phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4Kγ), encoded by the PIP4K2C gene, is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity places PIP4Kγ at a critical juncture of cellular signaling, influencing pathways that regulate cell growth, autophagy, and neuronal function. Dysregulation of PIP4Kγ has been implicated in neurodegenerative diseases, such as Huntington's disease, making it a compelling target for therapeutic intervention. Both this compound and NIH-12848 have emerged as valuable chemical probes to explore the biology of PIP4Kγ and assess its therapeutic potential.

Comparative Performance Data

Table 1: In Vitro Biochemical Activity

ParameterThis compoundNIH-12848Assay TypeReference
IC50 vs PIP4Kγ 15.8 µM~1 - 3.3 µMRadiometric (³²P-ATP/PI5P incorporation)[1][2]
Kd vs PIP4Kγ 354 nMNot ReportedKINOMEscan (Competition Binding Assay)[3]
Mechanism of Action Allosteric, Non-ATP CompetitiveNon-ATP Competitive, Targets PI5P-binding siteEnzymatic and Binding Assays[3][4]

Table 2: In Vitro Selectivity

InhibitorSelectivity vs PIP4KαSelectivity vs PIP4KβAssay TypeReference
This compound Weakly inhibits (IC50 > 50 µM)No significant inhibition (IC50 > 50 µM)Radiometric Assay[3]
NIH-12848 No inhibition at 100 µMNo inhibition at 100 µMRadiometric Assay[4]

Table 3: Cellular Activity

Cellular EffectThis compoundNIH-12848Cell TypeReference
Induction of Autophagy Increases autophagic fluxNot explicitly reported, but linked to pathways that regulate autophagyMEFs, HEK293T, Primary Neurons[5][6]
Modulation of mTOR Signaling Implicated in mTOR signaling regulationAttenuates mTORC1 signalingHeLa cells, Tregs[7][8]
Reduction of Mutant Huntingtin (mHtt) Reduces mHtt levels and aggregatesNot ReportedPatient fibroblasts, neuronal cell models[2][5]
Effect on Phosphoinositide Levels Increases PI5P, PI(3,5)P2, and PI3P levelsNot ReportedMEFs[5]

Table 4: In Vivo Data

ParameterThis compoundNIH-12848Animal ModelReference
Efficacy Ameliorates neurodegeneration phenotypesNot ReportedDrosophila models of Huntington's disease[5]
Pharmacokinetics Decent plasma exposure, but poor blood-brain barrier penetrationNot ReportedNot Specified[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

PIP4K_Signaling cluster_upstream Upstream Regulation cluster_core PIP4Kγ Core Pathway cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors PIP4Kgamma PIP4Kγ Growth_Factors->PIP4Kgamma Nutrient_Status Nutrient Status mTORC1 mTORC1 Signaling Nutrient_Status->mTORC1 PI5P PI5P PI5P->PIP4Kgamma Substrate PI45P2 PI(4,5)P2 PIP4Kgamma->PI45P2 Product PIP4Kgamma->mTORC1 Feedback Loop Autophagy Autophagy PIP4Kgamma->Autophagy Modulation Vesicular_Trafficking Vesicular Trafficking PI45P2->Vesicular_Trafficking mTORC1->Autophagy Inhibition Neuronal_Function Neuronal Function Autophagy->Neuronal_Function Neuroprotection NCT504 This compound NCT504->PIP4Kgamma NIH12848 NIH-12848 NIH12848->PIP4Kgamma

Caption: PIP4Kγ signaling pathway and points of inhibition by this compound and NIH-12848.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Radiometric_Assay Radiometric Assay (³²P-ATP incorporation) IC50_Determination IC50_Determination Radiometric_Assay->IC50_Determination IC50 Binding_Assay Competition Binding Assay (e.g., KINOMEscan) Kd_Determination Kd_Determination Binding_Assay->Kd_Determination Kd ADP_Glo_Assay ADP-Glo Assay (Luminescence-based) ADP_Glo_Assay->IC50_Determination IC50 Inhibitor_Screening Inhibitor Screening Inhibitor_Screening->Radiometric_Assay Inhibitor_Screening->Binding_Assay Inhibitor_Screening->ADP_Glo_Assay Cell_Culture Cell Culture (e.g., MEFs, Neurons) CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Culture->CETSA Western_Blot Western Blot (Protein Levels, Signaling) Cell_Culture->Western_Blot Autophagy_Flux_Assay Autophagy Flux Assay (LC3-II turnover) Cell_Culture->Autophagy_Flux_Assay Target_Engagement Target_Engagement CETSA->Target_Engagement Confirmation Cellular_Effects Cellular_Effects Western_Blot->Cellular_Effects Mechanism Autophagy_Flux_Assay->Cellular_Effects Mechanism Drosophila_Model Drosophila Model (Huntington's Disease) Behavioral_Assays Behavioral Assays (Motor Function) Drosophila_Model->Behavioral_Assays Rodent_Model Rodent Model (Pharmacokinetics) PK_Studies PK_Studies Rodent_Model->PK_Studies PK/PD In_Vivo_Efficacy In_Vivo_Efficacy Behavioral_Assays->In_Vivo_Efficacy Efficacy

Caption: General experimental workflow for the evaluation of PIP4Kγ inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of the key experimental protocols used to characterize this compound and NIH-12848.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (³²P-ATP Incorporation)

  • Objective: To measure the enzymatic activity of PIP4Kγ by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the PI5P substrate.

  • Protocol Outline:

    • Prepare a reaction mixture containing purified recombinant PIP4Kγ enzyme, the lipid substrate PI5P (often presented in micelles), and a buffer containing MgCl₂ and DTT.

    • Add the test inhibitor (this compound or NIH-12848) at various concentrations.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction, typically by adding an acidic solution.

    • Separate the radiolabeled product (PI(4,5)P2) from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) or by binding the product to a filter membrane.

    • Quantify the radioactivity of the product using a scintillation counter or phosphorimager.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]

2. KINOMEscan™ Competition Binding Assay

  • Objective: To determine the binding affinity (Kd) of an inhibitor to a panel of kinases in a competition format.

  • Protocol Outline (as performed by DiscoverX):

    • Kinases are tagged with DNA and incubated with an active-site directed ligand that is immobilized on a solid support.

    • The test compound is added to the reaction.

    • If the test compound binds to the kinase, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • The Kd is determined by measuring the amount of kinase captured on the solid support as a function of the test compound concentration.[3][13][14]

3. ADP-Glo™ Kinase Assay

  • Objective: To measure kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based method.

  • Protocol Outline:

    • Perform the kinase reaction in a multi-well plate by incubating the PIP4Kγ enzyme, PI5P substrate, ATP, and the test inhibitor.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Measure the luminescence using a plate reader and calculate the IC50 value.[15][16][17]

Cell-Based Assays

1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of an inhibitor with PIP4Kγ within intact cells.

  • Protocol Outline:

    • Treat cultured cells with the test inhibitor or vehicle control.

    • Heat the cell lysates or intact cells to a range of temperatures.

    • Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to unbound proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble PIP4Kγ at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[18][19][20]

2. Autophagy Flux Assay (LC3-II Turnover)

  • Objective: To measure the rate of autophagic degradation.

  • Protocol Outline:

    • Treat cells with the test inhibitor in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

    • Lyse the cells and perform Western blot analysis for the autophagy marker LC3. During autophagy, LC3-I is converted to LC3-II.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference in the presence of the test compound indicates an induction of autophagic flux.[6]

Conclusion

Both this compound and NIH-12848 are valuable and selective inhibitors of PIP4Kγ, each with a distinct profile. NIH-12848 appears to be a more potent inhibitor in in vitro enzymatic assays, with a reported IC50 in the low micromolar range.[4] this compound, while having a higher IC50 in enzymatic assays, demonstrates a strong binding affinity in the nanomolar range and has been shown to be effective in cellular and in vivo models of Huntington's disease, primarily by promoting autophagic clearance of mutant huntingtin protein.[3][5] The allosteric mechanism of this compound may also offer advantages in terms of selectivity.[3]

The choice between these inhibitors will depend on the specific research question. For studies requiring high in vitro potency, NIH-12848 may be the preferred choice. For cellular and in vivo studies, particularly those investigating the role of PIP4Kγ in autophagy and neurodegeneration, this compound has a more established track record. However, the reported poor blood-brain barrier penetration of this compound is a limitation for in vivo studies targeting the central nervous system and highlights the need for further medicinal chemistry optimization.[9]

Future research would benefit from a direct, head-to-head comparison of these two inhibitors across a range of biochemical and cellular assays, as well as in vivo studies in relevant disease models. Such data would provide a more definitive guide for researchers in the field and accelerate the translation of PIP4Kγ inhibition into potential therapeutic strategies.

References

A Comparative Guide to NCT-504 and mTOR Inhibitors for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NCT-504 and mTOR inhibitors as modulators of autophagy. It is designed to assist researchers in selecting the appropriate compound for their experimental needs by presenting a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols.

Introduction to Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Pharmacological modulation of autophagy is therefore a significant area of research for developing novel therapeutic strategies. Two distinct approaches to inducing autophagy involve the use of the novel compound this compound and the well-established class of mTOR inhibitors.

Mechanism of Action

This compound: A PIP4Kγ Inhibitor

This compound induces autophagy through a mechanism distinct from mTOR inhibition. It acts as an inhibitor of the enzyme Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ)[1][2]. Inhibition of PIP4Kγ leads to an increase in the cellular levels of three key phosphoinositide signaling lipids: phosphatidylinositol 3-phosphate (PI3P), phosphatidylinositol 5-phosphate (PI5P), and phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2)[3][4]. These phosphoinositides are known positive regulators of different stages of the autophagy process, and their elevation is thought to be the primary driver for the observed increase in autophagic flux with this compound treatment[3][4].

Signaling Pathway of this compound in Autophagy Induction

NCT504_Pathway cluster_membrane Cellular Membranes cluster_cytosol Cytosol PI5P PI5P PIP4Kg PIP4Kγ PI5P->PIP4Kg PIKfyve PIKfyve PI5P->PIKfyve PI45P2 PI(4,5)P2 NCT504 This compound NCT504->PIP4Kg inhibits PIP4Kg->PI45P2 phosphorylates PI3K_complex PI3K Complex (e.g., Vps34) PI3P PI3P PI3K_complex->PI3P generates Autophagy_Initiation Autophagy Initiation PI3P->Autophagy_Initiation promotes PI35P2 PI(3,5)P2 PIKfyve->PI35P2 generates Autophagosome_Maturation Autophagosome Maturation PI35P2->Autophagosome_Maturation regulates

Caption: this compound inhibits PIP4Kγ, leading to increased levels of pro-autophagic phosphoinositides.

mTOR Inhibitors: Targeting the Central Regulator of Cell Growth

mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs), as well as ATP-competitive mTOR kinase inhibitors like Torin-1, are well-characterized inducers of autophagy. They function by inhibiting the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central kinase that suppresses autophagy under nutrient-rich conditions.

When active, mTORC1 phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101). Inhibition of mTORC1 by compounds like rapamycin prevents this phosphorylation, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.

Signaling Pathway of mTOR Inhibitors in Autophagy Induction

mTOR_Pathway cluster_upstream Upstream Signals cluster_cytosol Cytosol Nutrients Nutrients/ Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 activate mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) mTOR_Inhibitor->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits by phosphorylation Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation initiates

Caption: mTOR inhibitors block mTORC1, relieving its inhibition of the ULK1 complex to induce autophagy.

Quantitative Data Presentation

The following table summarizes quantitative data on the effects of this compound and mTOR inhibitors on autophagy markers. It is important to note that experimental conditions may vary between studies.

ParameterThis compoundmTOR Inhibitors (Rapamycin/Torin-1)Reference
Target PIP4KγmTORC1[1][2]
LC3-II Levels (in presence of lysosomal inhibitor) 30% increase (2h), 46% increase (6h) with 5 µM this compound + Bafilomycin A1.Significant increase in LC3-II levels in the presence of lysosomal inhibitors, indicating increased autophagosome synthesis.[3][5][6]
Autophagosome Number 4.8-fold increase in wild-type MEFs after 12h treatment.Significant increase in LC3 puncta, indicative of increased autophagosome numbers.[7][8]
Autolysosome Number 1.9-fold increase in wild-type MEFs after 12h treatment.Increased colocalization of LC3 with lysosomal markers.[7][8]
p62 Degradation Implied increase in degradation due to enhanced autophagic flux.Decreased p62 levels, indicating enhanced degradation via autophagy.[3][9]
Effect on Mutant Huntingtin (mHtt) Reduces levels of mHtt aggregates in a dose-dependent manner.Reduces mHtt aggregates.[2][3][6]

Experimental Protocols

Assessment of Autophagic Flux by Western Blotting

This protocol is used to quantify the change in LC3-II levels, a marker for autophagosomes, in the presence of a lysosomal inhibitor to measure the rate of autophagosome formation (autophagic flux).

Experimental Workflow for Autophagic Flux Analysis

WB_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing and Analysis Start Seed Cells Treat_Compound Treat with this compound or mTOR inhibitor Start->Treat_Compound Add_BafA1 Add Bafilomycin A1 (final 2-4 hours) Treat_Compound->Add_BafA1 Incubate Incubate Add_BafA1->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Protein_Quant Protein Quantification Lyse_Cells->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody_Incubation Primary & Secondary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) Transfer->Antibody_Incubation Imaging Imaging and Densitometry Antibody_Incubation->Imaging Analysis Analyze LC3-II/Actin and p62/Actin ratios Imaging->Analysis

Caption: Workflow for assessing autophagic flux via Western blotting of LC3-II and p62.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5 µM) or an mTOR inhibitor (e.g., 200 nM rapamycin) for the specified duration (e.g., 2, 6, or 12 hours). For autophagic flux measurements, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) for the final 2-4 hours of the compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control to determine the relative amount of autophagosomes. A greater increase in the LC3-II level in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux[10].

Assessment of Autophagy by Fluorescence Microscopy

This protocol allows for the visualization and quantification of autophagosomes and autolysosomes within cells.

Methodology:

  • Cell Transfection and Treatment: Seed cells on glass coverslips in a multi-well plate. For tandem fluorescence experiments, transfect cells with a plasmid encoding a tandem mCherry-GFP-LC3 reporter. After 24 hours, treat the cells with this compound or an mTOR inhibitor for the desired time.

  • Cell Fixing and Staining: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If not using a fluorescent reporter, incubate with a primary antibody against LC3 followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.

  • Image Analysis:

    • LC3 Puncta: In cells expressing GFP-LC3 or stained for endogenous LC3, autophagosomes appear as green fluorescent puncta. Quantify the number of puncta per cell.

    • Tandem mCherry-GFP-LC3: This reporter allows for the differentiation between autophagosomes and autolysosomes. In neutral pH autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, and only the mCherry signal remains, appearing as red puncta. An increase in both yellow and red puncta suggests an induction of autophagy, while a significant increase in red puncta relative to yellow indicates efficient autophagic flux[11][12].

Summary and Conclusion

This compound and mTOR inhibitors represent two distinct and valuable classes of autophagy inducers for research and potential therapeutic development.

  • mTOR inhibitors act on a central, well-defined signaling hub and are potent inducers of autophagy initiation. Their effects are extensively documented, making them reliable positive controls in autophagy experiments.

  • This compound offers a novel, mTOR-independent mechanism for autophagy induction by modulating phosphoinositide metabolism. A key advantage of this compound is its demonstrated ability to increase overall autophagic flux, encompassing both the formation and degradation of autophagosomes[3][4]. This is particularly relevant for diseases like Huntington's, where the clearance of toxic protein aggregates is a primary goal[2].

The choice between this compound and an mTOR inhibitor will depend on the specific research question. For studies requiring a well-characterized, potent inducer of autophagy initiation, mTOR inhibitors are an excellent choice. For investigations into novel regulatory pathways or for applications where enhancing the complete autophagic process (flux) is critical, this compound presents a compelling alternative. This guide provides the foundational information to make an informed decision and to design and execute experiments to further explore the roles of these compounds in autophagy.

References

Validating the On-Target Activity of NCT-504 with PIP4Kγ siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor NCT-504 and siRNA-mediated silencing of its target, Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ). The consistent cellular effects observed following both treatments provide strong evidence for the on-target activity of this compound, a selective, allosteric inhibitor of PIP4Kγ.[1][2] This validation is crucial for the development of PIP4Kγ inhibitors as potential therapeutics for neurodegenerative diseases like Huntington's disease.[3][4]

Comparison of Cellular Effects: this compound vs. PIP4Kγ siRNA

Pharmacological inhibition of PIP4Kγ with this compound and genetic knockdown using siRNA produce analogous downstream effects, underscoring the specificity of this compound. Both methods have been shown to reduce the levels of mutant huntingtin (mHtt) protein and its aggregates, a key pathological hallmark of Huntington's disease.[1][5] This effect is mediated, at least in part, by an increase in autophagic flux.[1][5][6] Furthermore, both interventions lead to significant changes in the cellular levels of key phosphoinositide signaling lipids.

ParameterEffect of this compound TreatmentEffect of PIP4Kγ siRNA/shRNACell Types Studied
Mutant Huntingtin (mHtt) Protein Levels Dose-dependent decrease in full-length and fragmented mHtt.[1][5]Reduction in full-length and fragmented mHtt levels and aggregates.[1][5]Patient fibroblasts, immortalized striatal neurons, HEK293T cells, primary cortical neurons, neuroblastoma N2a cells.[1][5]
Autophagic Flux Dose-dependent increase in autophagic flux.[1][5][6]Not explicitly quantified, but genetic targeting of PIP4Kγ mitigates HD phenotypes, an effect linked to increased autophagy.[1]Primary rodent cortical neurons, 293A cells.[1][5][6]
Phosphoinositide (PI) Levels Increased levels of PI5P, PI(3,5)P2, and PI3P after 12 hours of treatment.[1]Increased levels of PI5P, PI(3,5)P2, and PI3P.[1]Mouse Embryonic Fibroblasts (MEFs).[1]
Notch Signaling Pharmacological inactivation inhibits Notch1 signaling.[7]siRNA depletion inhibits Notch1 signaling.[7]Not specified.[7]

Signaling Pathway and Experimental Validation

The on-target activity of this compound is validated by observing convergent phenotypes with genetic knockdown of PIP4Kγ. The following diagrams illustrate the signaling pathway and a typical experimental workflow for this validation.

PIP4K_Signaling_Pathway cluster_inhibition Inhibitory Mechanisms cluster_pathway PIP4Kγ Signaling This compound This compound PIP4Kg PIP4Kγ This compound->PIP4Kg Inhibits PIP4K_siRNA PIP4Kγ siRNA PIP4K_siRNA->PIP4Kg Silences PI5P PI5P PI5P->PIP4Kg Substrate PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Phosphorylation mTORC1 mTORC1 PIP4Kg->mTORC1 Maintains basal signaling Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: The PIP4Kγ signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Culture Target Cells treat Treat with this compound (e.g., 10 µM) start->treat transfect Transfect with PIP4Kγ siRNA or Control siRNA start->transfect control Control Group (e.g., DMSO, non-targeting siRNA) start->control harvest Harvest Cells (e.g., after 24-72h) treat->harvest transfect->harvest control->harvest western Western Blot (Protein levels) harvest->western qpcr RT-qPCR (mRNA levels) harvest->qpcr phenotype Phenotypic Assay (e.g., Autophagy flux, Aggregate counting) harvest->phenotype

Caption: Workflow for validating this compound on-target activity.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon these findings. Below are foundational protocols for siRNA-mediated gene knockdown and subsequent analysis.

Protocol 1: siRNA-Mediated Knockdown of PIP4Kγ

Materials:

  • Target cells (e.g., HEK293T, HeLa, or relevant neuronal cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • PIP4Kγ-targeting siRNA (at least two distinct, validated sequences are recommended).[10]

  • Positive control siRNA (e.g., targeting a housekeeping gene).[9]

  • 6-well or 12-well tissue culture plates

  • Nuclease-free tubes and pipette tips

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free complete growth medium such that they reach 50-75% confluency at the time of transfection.[11]

  • siRNA Preparation: In a nuclease-free tube, dilute the PIP4Kγ siRNA (or control siRNA) in Opti-MEM to the desired final concentration (e.g., 10-30 nM).[11] Gently mix.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[11]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target protein and the specific experimental endpoint.

  • Validation of Knockdown: Harvest the cells to assess the efficiency of gene silencing at both the mRNA and protein levels (see Protocol 2).

Protocol 2: Validation of Gene Knockdown

It is essential to confirm the reduction of the target gene's expression to properly interpret phenotypic data.

A. Real-Time Quantitative PCR (RT-qPCR) for mRNA Level Analysis: RT-qPCR is the most direct method to measure the reduction in target mRNA transcripts following siRNA treatment.[9]

  • RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for PIP4K2C and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative expression of PIP4K2C mRNA in siRNA-treated cells compared to control-treated cells using the ΔΔCt method. A significant reduction (typically >70%) indicates successful knockdown.[9]

B. Western Blot for Protein Level Analysis: Western blotting confirms that the reduction in mRNA levels translates to a decrease in the target protein.[8]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PIP4Kγ overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the PIP4Kγ band intensity to the loading control.

Conclusion

The parallel outcomes of reduced mutant huntingtin protein, altered phosphoinositide profiles, and increased autophagy following either treatment with the pharmacological inhibitor this compound or genetic silencing of PIP4Kγ provide compelling evidence for the on-target specificity of this compound.[1][5] This dual approach, combining chemical and genetic inhibition, represents a robust strategy for target validation in drug discovery and provides a strong foundation for the further development of PIP4Kγ inhibitors as a therapeutic modality for Huntington's disease and potentially other neurodegenerative disorders characterized by the accumulation of toxic proteins.[3][4]

References

A Comparative Analysis of NCT-504 and Other Leading Huntington's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD) is a devastating neurodegenerative disorder with a critical unmet need for disease-modifying therapies. The therapeutic pipeline for HD is evolving rapidly, with several promising candidates targeting the underlying pathology of the disease. This guide provides a comparative overview of NCT-504, a novel small molecule inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase, type II gamma (PIP4Kγ), and other leading therapeutics in clinical development. The information is intended to assist researchers and drug development professionals in evaluating the landscape of emerging HD treatments.

Overview of Therapeutic Strategies

Current therapeutic development for Huntington's disease is largely focused on lowering the mutant huntingtin protein (mHTT), the root cause of the disease. Key approaches include antisense oligonucleotides (ASOs), gene therapies, and small molecules that modulate various cellular pathways. This guide will compare this compound to representatives of these different modalities:

  • This compound: A small molecule inhibitor of PIP4Kγ designed to enhance the clearance of mHTT through autophagy.

  • PTC518: An oral small molecule splicing modifier that reduces the production of HTT protein.

  • WVE-003: An allele-selective antisense oligonucleotide (ASO) that targets the mRNA of mHTT.

  • AMT-130: A gene therapy that utilizes an artificial microRNA to silence the huntingtin gene.

  • Pridopidine: An oral small molecule that acts as a sigma-1 receptor (S1R) agonist, with a proposed neuroprotective mechanism.

Comparative Efficacy and Mechanism of Action

The following tables summarize the available quantitative data for each therapeutic, providing a snapshot of their efficacy in preclinical and clinical settings. It is important to note that this compound is currently in the preclinical stage, and therefore direct comparisons with clinical-stage drugs should be made with caution.

Table 1: Mutant Huntingtin (mHTT) Reduction
TherapeuticModalityTargetModel/StudymHTT ReductionSource(s)
This compound Small MoleculePIP4Kγ (enhances autophagy)HD Patient Fibroblasts (in vitro)Significant reduction[1][2]
Immortalized Mouse Striatal Neurons (in vitro)Significant reduction[1][2]
PTC518 Small MoleculeHTT mRNA SplicingPIVOT-HD Phase 2 (Human)Blood: 22% (5mg), 43% (10mg) at 12 months. CSF: 21% (5mg), 43% (10mg) at 12 months.[3]
WVE-003 Antisense OligonucleotidemHTT mRNA (allele-selective)SELECT-HD Phase 1b/2a (Human)CSF: 22% mean reduction at Day 85 (single dose, 30/60mg). 46% mean reduction vs. placebo at 24 weeks (multidose, 30mg).[3]
AMT-130 Gene TherapyHuntingtin Gene (miRNA)Phase 1/2 Clinical Trial (Human)CSF: 53.8% mean reduction at 12 months (low dose, in evaluable patients).[3]
Pridopidine Small MoleculeSigma-1 ReceptorN/ADoes not directly target mHTT levels.[3]
Table 2: Clinical and Functional Outcomes
TherapeuticStudyPrimary Endpoint(s)Key OutcomesSource(s)
This compound Preclinical (Drosophila)Motor Performance, Retinal DegenerationAmeliorated neuronal dysfunction and degeneration.[1][2][4]
PTC518 PIVOT-HD Phase 2Change in blood HTT protein levelsSlowing of motor symptom progression (TMS): 2.0 (5mg) & 1.3 (10mg) point worsening vs. 4.9 in placebo at 12 months.[3]
WVE-003 SELECT-HD Phase 1b/2aSafety and tolerabilitySlowing of decline in Total Motor Score (not statistically significant).[3]
AMT-130 Phase 1/2 Clinical TrialSafety and tolerability75% slowing of disease progression (cUHDRS) at 36 months (high dose vs. external control). 60% slowing in decline of Total Functional Capacity (TFC) at 36 months.[3]
Pridopidine PROOF-HD Phase 3Change in Total Functional Capacity (TFC)Did not meet primary endpoint in the full study population. In a sub-group not taking neuroleptics/chorea medications, showed beneficial effects on cUHDRS, motor, and cognition.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts by inhibiting PIP4Kγ, a lipid kinase. This inhibition leads to an increase in the cellular levels of phosphoinositides, which in turn stimulates autophagic flux. Enhanced autophagy promotes the clearance of aggregated mHTT protein, thereby reducing its cellular toxicity.

NCT504_Pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PIs Phosphoinositides (PI5P, PI(3,5)P2, PI3P) PIP4Kg->PIs Regulates levels Autophagy Autophagy Flux PIs->Autophagy Stimulates mHTT_agg Mutant Huntingtin Aggregates Autophagy->mHTT_agg Targets Clearance Clearance of mHTT mHTT_agg->Clearance mHTT_Quantification_Workflow cluster_sample Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Sample Biological Sample (CSF, Blood, Tissue Lysate) Incubation Incubate with Antibody-Coated Beads Sample->Incubation Detection Signal Detection (e.g., AlphaLISA, SMC) Incubation->Detection Quantification Quantify mHTT Concentration Detection->Quantification StandardCurve Generate Standard Curve StandardCurve->Quantification

References

Navigating PI(3,5)P2 Modulation: A Comparative Analysis of NCT-504 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of phosphoinositide signaling pathways is critical. This guide provides a detailed comparison of the effects of NCT-504 and other notable compounds on phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) levels, supported by experimental data and detailed protocols.

PI(3,5)P2 is a low-abundance phospholipid that plays a crucial role in regulating endo-lysosomal trafficking, autophagy, and ion channel function. Its levels are tightly controlled by the coordinated actions of kinases and phosphatases. Dysregulation of PI(3,5)P2 homeostasis has been implicated in various diseases, including neurodegenerative disorders and cancer, making pharmacological modulators of this pathway valuable research tools and potential therapeutic agents. This guide focuses on this compound, a selective inhibitor of PIP4Kγ, and contrasts its effects with those of direct inhibitors of PIKfyve, the primary kinase responsible for PI(3,5)P2 synthesis.

Quantitative Comparison of Compound Effects on PI(3,5)P2 Levels

The following table summarizes the quantitative effects of this compound and other well-characterized modulators on cellular PI(3,5)P2 levels. It is important to note that the experimental conditions, such as cell type, compound concentration, and treatment duration, vary between studies, which can influence the observed effects.

CompoundTargetMechanism of Action on PI(3,5)P2Effect on PI(3,5)P2 LevelsQuantitative DataCell TypeTreatment ConditionsReference
This compound PIP4KγIndirect IncreaseIncrease ~2-fold increaseMouse Embryonic Fibroblasts (MEFs)10 µM for 12 hours[1][2]
YM201636 PIKfyveDirect InhibitionDecrease ~80% decreaseNIH3T3 cells800 nM[3][4]
28-46% decrease3T3L1 adipocytes, HEK293, CHO-T cells160 nM for 40 minutes[5]
Apilimod (B1663032) PIKfyveDirect InhibitionDecrease IC50: ~0.4 nM - 14 nM (in vitro kinase assay)In vitroN/A[6][7][8][9]
Marked, dose-dependent decreaseHeLa cells10 nM - 1 µM for 2 hours[9]

Signaling Pathway and Compound Intervention

The synthesis and turnover of PI(3,5)P2 are primarily regulated by the lipid kinase PIKfyve and the phosphatase FIG4. PIKfyve phosphorylates PI3P to generate PI(3,5)P2. This compound acts on a different enzyme in the phosphoinositide pathway, PIP4Kγ, which is predicted to convert PI5P to PI(4,5)P2. The increase in PI(3,5)P2 following this compound treatment is an indirect effect observed after prolonged exposure, suggesting a complex interplay between different phosphoinositide pools. In contrast, compounds like YM201636 and apilimod directly inhibit PIKfyve, leading to a rapid depletion of PI(3,5)P2.

PI_Metabolism cluster_synthesis PI(3,5)P2 Synthesis & Degradation cluster_inhibition Pharmacological Intervention PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 FIG4 FIG4 PI35P2->FIG4 PIKfyve->PI35P2 Phosphorylation FIG4->PI3P Dephosphorylation YM201636 YM201636 Apilimod YM201636->PIKfyve Inhibition NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibition Indirect Indirect Effect (Long-term) NCT504->Indirect PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 PI5P PI5P PI5P->PIP4Kg Indirect->PI35P2 Increase

Phosphoinositide pathway modulation.

Experimental Protocols

Accurate quantification of PI(3,5)P2 is essential for studying its cellular functions and the effects of pharmacological modulators. Below are detailed protocols for two common methods: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 1: Quantification of PI(3,5)P2 by HPLC

This method is based on metabolic labeling of cells with a radioactive precursor, followed by extraction, deacylation, and separation of the resulting water-soluble glycerophosphoinositols by anion-exchange HPLC.[10][11][12][13]

1. Metabolic Labeling of Cells: a. Culture cells to near confluency in a 60 mm dish. b. Wash the cells twice with inositol-free DMEM. c. Label the cells by incubating them for 48-72 hours in inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum and 10 µCi/ml [³H]-myo-inositol.

2. Cell Treatment and Lysis: a. Treat the labeled cells with the compound of interest (e.g., this compound, YM201636) or vehicle control for the desired time and concentration. b. After treatment, wash the cells twice with ice-cold PBS. c. Lyse the cells by adding 1 ml of 1 N HCl and scraping the cells. d. Transfer the cell lysate to a microcentrifuge tube.

3. Lipid Extraction: a. Add an equal volume of chloroform:methanol (1:2, v/v) to the cell lysate. b. Vortex thoroughly and centrifuge at 14,000 rpm for 5 minutes at 4°C. c. Carefully collect the lower organic phase containing the lipids into a new tube.

4. Deacylation: a. Dry the lipid extract under a stream of nitrogen gas. b. Resuspend the dried lipids in 50 µL of methylamine (B109427) reagent (25% methylamine in water/methanol/1-butanol, 42.8:45.7:11.5 by volume). c. Incubate at 53°C for 50 minutes in a thermomixer. d. Dry the samples again under a stream of nitrogen. e. Resuspend the deacylated lipids in 50 µL of water.

5. HPLC Analysis: a. Inject the deacylated sample into an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., Partisphere SAX). b. Separate the glycerophosphoinositols using a gradient of ammonium (B1175870) phosphate (B84403) buffer (pH 3.8). A typical gradient might be a linear increase from water to 1 M ammonium phosphate over 60 minutes. c. Detect the radiolabeled glycerophosphoinositols using an in-line scintillation counter. d. Quantify the peaks corresponding to the different phosphoinositides by integrating the area under the curve.

Protocol 2: Quantification of PI(3,5)P2 by Mass Spectrometry (MS)

This method allows for the direct quantification of endogenous phosphoinositide levels without the need for radioactive labeling.[14][15][16][17][18]

1. Cell Culture and Treatment: a. Culture cells to the desired density. b. Treat the cells with the compound of interest or vehicle control.

2. Cell Harvesting and Lipid Extraction: a. Wash cells with ice-cold PBS and scrape them in the presence of ice-cold methanol. b. Perform a two-step lipid extraction to enrich for phosphoinositides: i. First, extract with a neutral solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to remove the bulk of other phospholipids. ii. Pellet the remaining cellular material and re-extract with an acidified solvent mixture (e.g., chloroform:methanol:1N HCl, 200:100:1 v/v/v) to extract the highly polar phosphoinositides. c. Add an internal standard (e.g., a synthetic phosphoinositide with odd-chain fatty acids) to the extraction mixture for accurate quantification. d. Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution. e. Collect the lower organic phase.

3. Sample Preparation for MS Analysis: a. Dry the lipid extract under a stream of nitrogen. b. For some MS approaches, derivatization such as methylation of the phosphate groups with trimethylsilyldiazomethane (B103560) can improve ionization efficiency and chromatographic separation. c. Reconstitute the dried and/or derivatized lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

4. LC-MS/MS Analysis: a. Separate the different phosphoinositide isomers using liquid chromatography. Reversed-phase (e.g., C18) or normal-phase chromatography can be used, often with ion-pairing reagents to improve retention and separation. b. Analyze the eluting lipids using a tandem mass spectrometer operating in a negative ion mode. c. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and characteristic fragment ions for each phosphoinositide of interest, including the internal standard. d. Generate a standard curve with known amounts of synthetic phosphoinositides to determine the absolute quantity of PI(3,5)P2 in the samples.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of different compounds on PI(3,5)P2 levels.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture CompoundTreatment Compound Treatment (this compound, YM201636, etc.) CellCulture->CompoundTreatment CellHarvesting Cell Harvesting & Lysis CompoundTreatment->CellHarvesting LipidExtraction Lipid Extraction CellHarvesting->LipidExtraction Deacylation Deacylation (for HPLC) LipidExtraction->Deacylation MS_Prep Sample Prep for MS (e.g., Derivatization) LipidExtraction->MS_Prep HPLC HPLC Separation Deacylation->HPLC Scintillation Scintillation Counting HPLC->Scintillation Quantification Quantification of PI(3,5)P2 Levels Scintillation->Quantification LCMS LC-MS/MS Analysis MS_Prep->LCMS LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

References

Comparative Guide to NCT-504 and Alternative Compounds for Mutant Huntingtin Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NCT-504, a selective allosteric inhibitor of PIP4Kγ, and other experimental compounds—Torin-1 and CKD-504—in the context of their potential as therapeutic agents for Huntington's Disease (HD). The focus is on their efficacy in promoting the clearance of mutant huntingtin (mHtt) protein, their mechanisms of action, and their effects across various cell lines.

Executive Summary

Huntington's Disease is characterized by the accumulation of mHtt protein, leading to neuronal dysfunction and death. A promising therapeutic strategy is the enhancement of cellular protein degradation pathways, such as autophagy, to clear these toxic protein aggregates. This compound has emerged as a novel compound that induces autophagy through the inhibition of PIP4Kγ. This guide compares the performance of this compound with Torin-1, a well-established mTOR inhibitor that also induces autophagy, and CKD-504, an HDAC6 inhibitor with a distinct mechanism for promoting mHtt clearance.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, Torin-1, and CKD-504 across different cell lines. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data has been compiled from various sources.

Table 1: Efficacy in Mutant Huntingtin (mHtt) Reduction

CompoundCell LineTargetKey Findings
This compound PC12GFP-Htt(exon1)-Q103Robust, concentration-dependent reduction of mHtt aggregates.[1]
HEK293TGFP-Htt(exon1)-Q74Significant decrease in mHtt aggregates at 2 µM.[1]
293AWild-type HttDose-dependent decrease in Htt protein levels.[1]
Primary Cortical NeuronsHtt(exon1)-Q72Reduction of mHtt levels.[1]
Patient FibroblastsFull-length mHttReduction of full-length mHtt.[1][2]
STHdhQ111 Striatal NeuronsFull-length mHttReduction of full-length mHtt.[1][2]
Torin-1 --Data on direct mHtt reduction is not readily available in the searched literature. Primarily studied for its potent mTOR inhibition and autophagy induction.
CKD-504 YAC128 Neural Stem Cells (NSCs)mHttDose-dependent decrease of mHtt protein at 0.1, 0.3, 1, and 3 µM.[3]

Table 2: Autophagy Induction

CompoundCell LineAssayKey Findings
This compound 293AAutophagosome/Autolysosome formationConcentration-dependent increase in autophagic flux (2.4 µM, 4.8 µM, 10 µM, 20 µM, 40 µM).[1]
Primary Cortical NeuronsDendra2-LC3 turnoverEnhanced rate of Dendra2-LC3 turnover at 500 nM and 1 µM.[1]
Torin-1 HEK293TAutophagosome/Autolysosome formationConcentration-dependent increase in autophagosome formation and autophagic flux (20 nM, 40 nM, 80 nM, 160 nM, 320 nM).[1]
HeLaAutophagy InductionPotent inducer of autophagy.[4]
CKD-504 --Mechanism is primarily through HDAC6 inhibition, which is linked to improving microtubule-based transport of autophagosomes, rather than direct induction of autophagy initiation.

Table 3: Cytotoxicity

CompoundCell LineIC50
This compound Patient Fibroblasts (Q45)Not toxic up to 10 µM.[1]
Torin-1 Neuroblastoma (Kelly, IMR-32)IC50 values determined for growth inhibition.[3]
CKD-504 -Reported to have low cytotoxicity.[5]

Mechanism of Action & Signaling Pathways

This compound: PIP4Kγ Inhibition and Autophagy Induction

This compound is a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ). Inhibition of PIP4Kγ leads to an increase in autophagic flux, which is the rate of degradation of cellular components by autophagy. This process facilitates the clearance of aggregated mHtt protein.

NCT504_Pathway NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits Autophagy Autophagic Flux (Increased) PIP4Kg->Autophagy Negatively Regulates Degradation mHtt Degradation Autophagy->Degradation mHtt Mutant Huntingtin (mHtt) mHtt->Degradation

Caption: this compound inhibits PIP4Kγ, leading to increased autophagic flux and subsequent degradation of mutant huntingtin.

Torin-1: mTOR Inhibition and Autophagy Induction

Torin-1 is a potent ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. By inhibiting both mTORC1 and mTORC2 complexes, Torin-1 mimics a state of nutrient starvation, which is a strong trigger for autophagy.

Torin1_Pathway Torin1 Torin-1 mTORC1 mTORC1 Torin1->mTORC1 Inhibits Autophagy Autophagy (Increased) mTORC1->Autophagy Inhibits Degradation mHtt Degradation Autophagy->Degradation mHtt Mutant Huntingtin (mHtt) mHtt->Degradation

Caption: Torin-1 inhibits mTORC1, a negative regulator of autophagy, thereby promoting the degradation of mutant huntingtin.

CKD-504: HDAC6 Inhibition and Enhanced Protein Clearance

CKD-504 is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which enhances microtubule-based transport. This improved transport is thought to facilitate the trafficking of autophagosomes and misfolded protein aggregates, like mHtt, to lysosomes for degradation.

CKD504_Pathway CKD504 CKD-504 HDAC6 HDAC6 CKD504->HDAC6 Inhibits aTubulin α-tubulin HDAC6->aTubulin Deacetylates Ac_aTubulin Acetylated α-tubulin aTubulin->Ac_aTubulin Acetylation MT_Transport Microtubule-based Transport Ac_aTubulin->MT_Transport Enhances mHtt_Clearance mHtt Clearance MT_Transport->mHtt_Clearance Facilitates

Caption: CKD-504 inhibits HDAC6, leading to increased α-tubulin acetylation and enhanced microtubule transport, which facilitates mutant huntingtin clearance.

Experimental Protocols

1. Mutant Huntingtin (mHtt) Quantification (TR-FRET Assay)

This assay quantitatively measures the levels of soluble mHtt in cell lysates. It utilizes a pair of antibodies, one specific for the N-terminal region of the huntingtin protein and another that recognizes the expanded polyglutamine tract characteristic of the mutant form. These antibodies are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore. When both antibodies bind to the same mHtt molecule, they are brought into close proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The resulting signal is proportional to the concentration of mHtt.

TRFRET_Workflow cluster_prep Sample Preparation cluster_assay TR-FRET Assay Cell_Culture Cell Culture with Test Compounds Lysis Cell Lysis Cell_Culture->Lysis Lysate Cell Lysate (containing mHtt) Lysis->Lysate Dispense Dispense Lysate into Assay Plate Lysate->Dispense Add_Ab Add Donor and Acceptor Antibodies Dispense->Add_Ab Incubate Incubate Add_Ab->Incubate Read Read TR-FRET Signal Incubate->Read

Caption: Workflow for the quantification of mutant huntingtin using a TR-FRET assay.

2. Autophagic Flux Measurement (Dendra2-LC3 Assay)

This method allows for the dynamic measurement of autophagic flux in living cells. Cells are engineered to express LC3 protein fused to the photoconvertible fluorescent protein Dendra2. Dendra2 initially fluoresces green. Upon exposure to a brief pulse of 405 nm light, it irreversibly photoconverts to a red fluorescent form. Since LC3 is degraded in autolysosomes, the rate of disappearance of the red fluorescent signal over time is a direct measure of autophagic flux.

Dendra2_LC3_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging and Analysis Transfection Transfect Cells with Dendra2-LC3 Treatment Treat with Test Compounds Transfection->Treatment Photoconversion Photoconvert Dendra2-LC3 (Green to Red) Treatment->Photoconversion Time_Lapse Time-Lapse Imaging (Red Channel) Photoconversion->Time_Lapse Quantification Quantify Decrease in Red Fluorescence Time_Lapse->Quantification

Caption: Workflow for measuring autophagic flux using the Dendra2-LC3 photoconversion assay.

Conclusions

This compound represents a promising therapeutic candidate for Huntington's Disease by targeting a novel pathway for autophagy induction. Its ability to reduce mHtt levels has been demonstrated in a variety of relevant cell models, including patient-derived cells.

  • Comparison with Torin-1: While both this compound and Torin-1 induce autophagy, they act on different upstream regulators. Torin-1 is a potent, well-characterized mTOR inhibitor, but its broad effects on cell growth and proliferation may present challenges for long-term therapeutic use. This compound's more specific mechanism of action through PIP4Kγ inhibition might offer a more targeted therapeutic window.

  • Comparison with CKD-504: CKD-504 offers an alternative, complementary strategy by enhancing the transport and clearance of misfolded proteins. Its mechanism does not directly induce autophagy but rather facilitates the later stages of the degradation process. A combination therapy involving an autophagy inducer like this compound and a clearance facilitator like CKD-504 could be a powerful future approach.

Further preclinical studies, including in vivo efficacy and safety assessments, are necessary to fully elucidate the therapeutic potential of this compound and to directly compare its performance against these and other emerging therapeutic strategies for Huntington's Disease.

References

Unveiling the Potential of NCT-504 in Proteinopathies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive analysis of the preclinical efficacy of NCT-504, a selective allosteric inhibitor of phosphatidylinositol-4-phosphate (B1241899) 5-kinase gamma (PIP4Kγ), in various proteinopathy models. It provides a direct comparison with alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound: A Novel Approach to Combat Protein Aggregation

This compound has emerged as a promising small molecule that tackles the pathological accumulation of misfolded proteins, a hallmark of devastating neurodegenerative diseases known as proteinopathies. Its primary mechanism of action involves the inhibition of PIP4Kγ, a lipid kinase. This inhibition triggers a cascade of cellular events leading to the enhanced clearance of toxic protein aggregates.[1][2][3]

The most well-documented efficacy of this compound is in preclinical models of Huntington's Disease (HD) . Studies have demonstrated that this compound effectively reduces the levels of mutant huntingtin (mHTT) protein and its aggregates in various cell models, including patient-derived fibroblasts and neuronal cells.[1][2] This effect is attributed to the induction of autophagic flux, the cell's natural recycling system for damaged components.[1] Furthermore, genetic knockdown of PIP4Kγ in Drosophila models of HD has been shown to ameliorate neurodegeneration and improve motor performance.[2][3]

Emerging evidence also suggests a potential role for this compound in tauopathies , such as Alzheimer's Disease. While direct preclinical studies in Alzheimer's animal models are not yet available, research indicates that this compound can promote the degradation of Tau protein. This process appears to be mediated through the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, independent of canonical autophagy.

Currently, there is a notable lack of published preclinical data on the efficacy of this compound in models of other major proteinopathies, including those driven by alpha-synuclein (B15492655) (Parkinson's Disease) and amyloid-beta (Alzheimer's Disease). This guide will be updated as new research becomes available.

Comparative Efficacy of this compound and Alternative Therapies

To provide a broader perspective, the following tables summarize the preclinical efficacy of this compound alongside other therapeutic strategies currently under investigation for various proteinopathies.

Table 1: Preclinical Efficacy in Huntington's Disease Models

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference(s)
This compound PIP4Kγ inhibition, enhanced autophagic fluxReduced mHTT aggregates in patient fibroblasts and neuronal cells. Improved motor function in Drosophila models.[1][2][3]
Antisense Oligonucleotides (ASOs) Target and degrade mHTT mRNADose-dependent reduction of mHTT protein in the CNS of animal models.[4][5]
RNA interference (RNAi) Silences the expression of the huntingtin geneLowering of mHTT levels in the brain of animal models.[4][6]
CRISPR-Cas9 Gene editing to inactivate the mutant HTT geneReduction of mHTT expression in mouse models.[7]
Small Molecule Splicing Modifiers Modulate the splicing of HTT pre-mRNAOrally bioavailable compounds in preclinical development.[5]

Table 2: Preclinical Efficacy in Tauopathy (Alzheimer's Disease) Models

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference(s)
This compound PIP4Kγ inhibition, potential ESCRT pathway modulationPromotes degradation of Tau protein in cellular models.
Tau Aggregation Inhibitors Prevent the formation of tau tanglesMethylene blue and its derivatives have shown some efficacy in preclinical models.[8]
Immunotherapy (Anti-tau antibodies) Target and clear pathological tauReduction of tau pathology and improved cognitive function in animal models.[9]
Microtubule Stabilizers Prevent tau dissociation from microtubulesSome compounds have shown neuroprotective effects in preclinical studies.[9]

Table 3: Preclinical Efficacy in Alpha-Synucleinopathy (Parkinson's Disease) Models

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference(s)
This compound PIP4Kγ inhibitionNo direct preclinical data available.
Immunotherapy (Anti-alpha-synuclein antibodies) Target and clear alpha-synuclein aggregatesReduced alpha-synuclein pathology and neurodegeneration in animal models.[10][11]
LRRK2 Inhibitors Target a common genetic driver of Parkinson's DiseaseNeuroprotective effects in various preclinical models.[12]
GBA Modulators Enhance the function of a key lysosomal enzymeReduction of alpha-synuclein accumulation in cellular and animal models.[12]
Small Molecule Aggregation Inhibitors Prevent the formation of toxic alpha-synuclein oligomersSeveral compounds are in preclinical and early clinical development.[13]

Table 4: Preclinical Efficacy in Amyloid-Beta Pathology (Alzheimer's Disease) Models

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference(s)
This compound PIP4Kγ inhibitionNo direct preclinical data available.
Secretase Modulators (BACE1 inhibitors) Reduce the production of amyloid-betaSignificant reduction of amyloid plaques in animal models, though clinical translation has been challenging.
Immunotherapy (Anti-amyloid-beta antibodies) Target and clear amyloid-beta plaquesPlaque reduction and downstream effects on tau pathology and cognitive decline in clinical trials.[14][15]
Aggregation Inhibitors Prevent the formation of amyloid-beta oligomers and fibrilsSeveral small molecules and peptides have shown promise in preclinical studies.

Table 5: Preclinical Efficacy in ALS Models

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference(s)
This compound PIP4Kγ inhibitionNo direct preclinical data available.
Antisense Oligonucleotides (ASOs) Target and degrade mRNA of mutated genes (e.g., SOD1, C9orf72)Delayed disease onset and prolonged survival in animal models of familial ALS.[16]
Gene Therapy (AAV-based) Deliver functional copies of genes or silencing constructsNeuroprotective effects in various preclinical models.[16]
Autophagy Enhancers Promote the clearance of misfolded proteinsSome compounds have shown modest benefits in preclinical studies.[16]
Anti-inflammatory Agents Reduce neuroinflammation associated with motor neuron deathVarious agents have been tested with mixed results in preclinical models.[17][18]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.

NCT504_Mechanism cluster_protein Protein Homeostasis NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg inhibits Autophagy Autophagic Flux (Increased) NCT504->Autophagy leads to PI5P PI(5)P PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 converts PI(5)P to Degradation mHTT Degradation Autophagy->Degradation mHTT Mutant Huntingtin (mHTT)

Caption: Mechanism of this compound in Huntington's Disease.

Experimental_Workflow cluster_cell_models Cell-Based Models cluster_analysis Endpoint Analysis cluster_animal_models In Vivo Models cluster_animal_analysis Phenotypic Analysis Patient_Fibroblasts HD Patient-Derived Fibroblasts Treatment Treatment with this compound (various concentrations) Patient_Fibroblasts->Treatment Neuronal_Cells Neuronal Cell Lines (e.g., PC12, HEK293T) Neuronal_Cells->Treatment Western_Blot Western Blot (mHTT levels) Treatment->Western_Blot Filter_Retardation Filter Retardation Assay (mHTT aggregates) Treatment->Filter_Retardation Immunofluorescence Immunofluorescence (Aggregate counting) Treatment->Immunofluorescence Autophagy_Assay Autophagy Flux Assay (e.g., LC3-II turnover) Treatment->Autophagy_Assay Drosophila_HD Drosophila Models of HD Genetic_Intervention Genetic Knockdown of PIP4Kγ Drosophila_HD->Genetic_Intervention Motor_Performance Motor Performance Assays Genetic_Intervention->Motor_Performance Retinal_Degeneration Retinal Degeneration Assays Genetic_Intervention->Retinal_Degeneration

Caption: Preclinical experimental workflow for this compound.

Experimental Protocols

Cell Culture and Treatment (Huntington's Disease Models):

  • Cell Lines: PC12 cells expressing GFP-Htt(exon1)-Q103, HEK293T cells transiently transfected with GFP-Htt(exon1)-Q74, and HD patient-derived fibroblasts.[1][2]

  • Treatment: Cells were treated with this compound at various concentrations (e.g., 2 µM, 5 µM, 10 µM) or DMSO as a vehicle control for specified durations (e.g., 48 hours).[1]

Analysis of mHTT Aggregates:

  • Filter Retardation Assay: Cell lysates were filtered through a cellulose (B213188) acetate (B1210297) membrane. The amount of aggregated mHTT retained on the filter was quantified by immunoblotting.

  • Immunofluorescence: Cells were fixed, permeabilized, and stained with antibodies against mHTT. The percentage of cells containing aggregates was determined by fluorescence microscopy.[1]

Autophagy Flux Assay:

  • LC3-II Turnover: Cells were treated with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1). The accumulation of LC3-II, a marker of autophagosomes, was assessed by Western blotting to measure autophagic flux.[1][2]

Drosophila melanogaster Models of Huntington's Disease:

  • Genetic Intervention: RNAi was used to achieve specific knockdown of the PIP4Kγ homolog in Drosophila models expressing human mHTT.

  • Phenotypic Analysis: Motor performance was assessed using climbing assays, and retinal degeneration was quantified by observing the structure of the fly eye.[2][3]

Conclusion

This compound represents a promising therapeutic candidate for Huntington's Disease and potentially other tauopathies by targeting the novel pathway of PIP4Kγ inhibition to enhance the clearance of toxic protein aggregates. While its efficacy in HD preclinical models is well-supported, further research is critically needed to explore its potential in other prevalent proteinopathies such as Parkinson's Disease and Alzheimer's Disease. This guide provides a foundational comparison to aid researchers in evaluating the therapeutic landscape and identifying future research directions.

References

A Comparative Analysis of Allosteric versus ATP-Competitive PIP4Kγ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of allosteric and ATP-competitive inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PIP4Kγ), a lipid kinase implicated in various cellular processes and a potential therapeutic target for diseases including cancer and neurodegenerative disorders. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to PIP4Kγ and its Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] The gamma isoform, PIP4Kγ (encoded by the PIP4K2C gene), plays a role in signaling pathways such as the mTOR pathway and autophagy.[1] Inhibition of PIP4Kγ is a promising therapeutic strategy, and two primary modes of inhibition have been explored: allosteric and ATP-competitive inhibition.

Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, often leading to higher selectivity for the target kinase.[1][2] In contrast, ATP-competitive inhibitors bind to the highly conserved ATP-binding site, which can sometimes result in off-target effects due to the similarity of this pocket across the kinome.[3]

Quantitative Comparison of Inhibitors

The following tables summarize the biochemical potency and selectivity of representative allosteric and ATP-competitive (pan-PIP4K) inhibitors of PIP4Kγ.

Table 1: Allosteric PIP4Kγ Inhibitors

CompoundTypeTarget(s)IC50 / Kd (PIP4Kγ)Selectivity NotesReference(s)
NCT-504 AllostericPIP4KγIC50 = 16 μMHighly selective against a panel of 442 kinases.[1]
NIH-12848 AllostericPIP4KγIC50 = 2–3 μM (radiometric assay), Kd = 2-3 µMSelective for PIP4Kγ over α and β isoforms.[1][2][4]
Compound 40 AllostericPIP4KγKd = 68 nMHighly selective over PIP4Kβ (>30,000 nM) and a panel of other kinases.[1]

Table 2: ATP-Competitive / Pan-PIP4K Inhibitors

CompoundTypeTarget(s)IC50 / Kd (PIP4Kγ)Selectivity NotesReference(s)
THZ-P1-2 Covalent Pan-PIP4KPIP4Kα/β/γKd = 4.8 nMPan-inhibitor of PIP4K isoforms. Covalently targets cysteines.[1][4][5]
UNC3230 ATP-CompetitivePIP5K1C, PIP4K2C (PIP4Kγ)Kd < 0.2 µMAlso a potent inhibitor of PIP5K1C (IC50 = ~41 nM).[6][7]
Compound 5 Non-covalent Pan-PIP4KPIP4Kα/β/γKd = 3.4 nMPan-inhibitor of PIP4K isoforms.[1]

Signaling Pathways and Mechanisms of Action

dot { graph [rankdir="LR", splines=ortho, nodesep=0.4, width="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1", height=0.4, width=1.2]; edge [arrowsize=0.7, color="#202124"];

}

Caption: PIP4Kγ signaling and mechanisms of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PIP4Kγ inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to the lipid substrate, PI5P.

Materials:

  • Recombinant human PIP4Kγ enzyme

  • PI5P substrate (in a lipid vesicle formulation, e.g., with phosphatidylserine)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 1 M HCl)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, PIP4Kγ enzyme, and the inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a mixture of PI5P substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PIP4Kγ enzyme

  • PI5P substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing PIP4Kγ, PI5P substrate, ATP, and the inhibitor.

  • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate IC50 values from the dose-response curves.[11][12][13][14]

dot { graph [splines=ortho, nodesep=0.4, width="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1", height=0.4, width=1.5]; edge [arrowsize=0.7, color="#202124"];

}

Caption: General experimental workflow for inhibitor characterization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[15]

Materials:

  • Cultured cells expressing PIP4Kγ

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot apparatus, primary antibody against PIP4Kγ, secondary antibody)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of PIP4Kγ using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble PIP4Kγ as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by heating at a single, optimized temperature with varying inhibitor concentrations to determine the EC50 of target engagement.[16][17][18][19]

Conclusion

The choice between an allosteric and an ATP-competitive inhibitor for studying PIP4Kγ depends on the specific research question. Allosteric inhibitors, such as the NIH-12848 series, offer high selectivity and are excellent tools for dissecting the specific roles of PIP4Kγ. ATP-competitive inhibitors, often identified as pan-PIP4K inhibitors like THZ-P1-2, can be potent but may have broader activity across the PIP4K family, which could be advantageous for studying the combined effects of inhibiting multiple isoforms. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of novel PIP4Kγ inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling NCT-504

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective allosteric PIP4Kγ inhibitor, NCT-504, this guide provides immediate, essential safety, and logistical information. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental outcomes.

Chemical Identifier:

  • CAS Number: 1222765-97-0[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, a potent, biologically active small molecule. It should be treated as potentially hazardous. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In-Vitro Experiments - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Biological safety cabinet (BSC).
Waste Disposal - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store:

    • Powder: Store at -20°C for up to 3 years.[1]

    • In Solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

    • Ensure the container is tightly sealed and clearly labeled in a cool, dry, and well-ventilated area.

Handling and Experimental Use:

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.

  • Fume Hood: Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable equipment thoroughly after use.

Experimental Protocols

Preparation of Stock Solutions:

For a 10 mM stock solution of this compound (Molecular Weight: 404.49 g/mol )[1][2]:

  • Weigh out 4.045 mg of this compound powder in a chemical fume hood.

  • Add 1 mL of DMSO to the powder.

  • Use an ultrasonic bath to ensure the compound is fully dissolved. Note that hygroscopic DMSO can impact solubility; use newly opened DMSO for best results.[1]

In-Vitro Cell-Based Assay for Autophagy Induction:

This protocol is based on studies demonstrating this compound's ability to induce autophagy.[1]

  • Cell Seeding: Plate HEK293T cells in a suitable culture vessel and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound in cell culture media at final concentrations of 5 µM and 10 µM.

    • Remove the existing media from the cells and replace it with the media containing this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 2 to 6 hours.

  • Analysis: Assess the induction of autophagy by methods such as Western blot analysis for LC3-II conversion or fluorescence microscopy of GFP-LC3 puncta formation. This compound has been shown to induce autophagosome formation.[1]

Signaling Pathway and Mechanism of Action

This compound is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ).[1][2] Inhibition of PIP4Kγ by this compound has been shown to increase autophagic flux, which is a potential therapeutic mechanism for neurodegenerative disorders like Huntington's disease.[1] The inhibition of PIP4Kγ leads to an elevation in the levels of the phosphoinositides PI(3,5)P2, PI3P, and PI5P.[1] This alteration in lipid signaling is linked to the induction of autophagy.

NCT504_Mechanism_of_Action cluster_cell Cellular Environment cluster_phosphoinositides Phosphoinositide Signaling NCT504 This compound PIP4Kg PIP4Kγ NCT504->PIP4Kg Inhibits PI45P2 PI(4,5)P2 PIP4Kg->PI45P2 Converts PI35P2 PI(3,5)P2 PI3P PI3P elevated_PI5P PI5P PI5P PI5P PI5P->PIP4Kg Substrate Autophagy Autophagy Induction PI35P2->Autophagy PI3P->Autophagy elevated_PI5P->Autophagy Degradation Degradation of mHtt Aggregates Autophagy->Degradation Leads to mHtt Mutant Huntingtin (mHtt) Aggregates Degradation->mHtt Reduces

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound inhibits PIP4Kγ, leading to an increase in specific phosphoinositides that subsequently induce autophagy. This process can lead to the degradation of protein aggregates, such as mutant huntingtin, which is relevant in the context of neurodegenerative diseases.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。